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  • Product: 3-Chloro-5-fluoro-4-hydroxypyridine
  • CAS: 1214327-70-4

Core Science & Biosynthesis

Foundational

Chemical properties and stability of 3-Chloro-5-fluoro-4-hydroxypyridine

An In-Depth Technical Guide to the Chemical Properties and Stability of 3-Chloro-5-fluoro-4-hydroxypyridine Abstract: 3-Chloro-5-fluoro-4-hydroxypyridine is a halogen-substituted pyridinol derivative of significant inter...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Stability of 3-Chloro-5-fluoro-4-hydroxypyridine

Abstract: 3-Chloro-5-fluoro-4-hydroxypyridine is a halogen-substituted pyridinol derivative of significant interest to researchers in medicinal chemistry and drug development. Its trifunctional nature—possessing a nucleophilic hydroxyl group, an electron-deficient aromatic ring, and two distinct halogen atoms—makes it a versatile scaffold for constructing complex molecular architectures. Pyridine rings are foundational components in numerous pharmaceuticals, and their specific substitution patterns are critical for modulating pharmacological activity, selectivity, and pharmacokinetic profiles.[1][2] While specific experimental data for 3-chloro-5-fluoro-4-hydroxypyridine is not extensively documented in public literature, this guide synthesizes established principles of heterocyclic chemistry with data from close structural analogs to provide a comprehensive technical overview. We will explore its core physicochemical properties, tautomeric nature, chemical reactivity, stability considerations, and safe handling protocols, offering predictive insights for its application in research and synthesis.

Core Chemical and Physical Properties

Understanding the fundamental properties of a molecule is the bedrock of its successful application in synthesis and development. While experimental values for the target compound are scarce, we can extrapolate key parameters from related structures to build a reliable profile.

PropertyValue / DescriptionRationale & Comparative Context
IUPAC Name 5-Chloro-3-fluoro-4-pyridinolStandard nomenclature rules.
Alternate Name 3-Chloro-5-fluoro-pyridin-4-ol-
CAS Number Not assigned.This specific isomer is not commonly listed in major chemical databases.
Molecular Formula C₅H₃ClFNODerived from its chemical structure.
Molecular Weight 147.54 g/mol Calculated from the atomic weights of its constituent elements.
Appearance Expected to be an off-white to light brown solid.Based on analogs like 3-Chloro-5-hydroxypyridine (light yellow to brown powder)[3] and 2-Chloro-3-hydroxypyridine (beige powder).[4]
Melting Point Estimated: 150 - 170 °C3-Chloro-5-hydroxypyridine melts at 160-163 °C.[3] The addition of a fluorine atom may slightly alter crystal lattice energy and thus the melting point.
Solubility Expected to be sparingly soluble in water, soluble in polar organic solvents (e.g., methanol, DMSO, DMF).The hydroxyl group imparts some water solubility, which may be enhanced by the formation of the more polar pyridone tautomer. The product is likely mobile in water systems.[5]
pKa Estimated: ~7-9 (for the pyridinium ion) and ~3-5 (for the hydroxyl proton)The pKa of the conjugate acid of pyridine is 5.23.[6] Electron-withdrawing halogens decrease the basicity of the ring nitrogen (lower pKa of the pyridinium ion). The hydroxyl group of 4-hydroxypyridines is acidic, and this acidity is enhanced by the electron-withdrawing halogens.

The Critical Role of Tautomerism

A defining characteristic of hydroxypyridines, particularly those with hydroxyl groups at the 2- and 4-positions, is their existence in a tautomeric equilibrium with their corresponding pyridone forms. For 3-Chloro-5-fluoro-4-hydroxypyridine, this equilibrium lies between the aromatic alcohol (hydroxypyridine) and the non-aromatic amide (pyridone) structures.

In the vast majority of cases, including in polar solvents and the solid state, the pyridone form is significantly favored due to the high stability of the cyclic amide group and favorable charge separation in its resonance structure.[7] This equilibrium is not merely an academic curiosity; it dictates the molecule's reactivity, acidity, and hydrogen bonding capabilities.

Caption: Tautomeric equilibrium of 3-Chloro-5-fluoro-4-hydroxypyridine.

The electron-withdrawing nature of the chlorine and fluorine atoms will increase the acidity of both the N-H proton in the pyridone form and the O-H proton in the hydroxypyridine form, influencing its behavior in acid-base reactions.

Reactivity and Synthetic Potential

The synthetic utility of 3-Chloro-5-fluoro-4-hydroxypyridine stems from the distinct reactivity of its three key functional regions: the pyridone/hydroxyl moiety, the chlorine atom, and the fluorine atom.

Reactions at the Oxygen/Nitrogen Center
  • O-Alkylation/Acylation: In its hydroxypyridine tautomer, the oxygen acts as a nucleophile. However, reactions with electrophiles like alkyl halides or acyl chlorides often proceed on the more nucleophilic oxygen of the pyridone tautomer's conjugate base, which is formed by deprotonation with a suitable base (e.g., K₂CO₃, NaH).

  • N-Alkylation: Direct alkylation on the nitrogen of the pyridone tautomer is also possible, particularly with hard electrophiles, though O-alkylation is often the major pathway.

Reactions at the Halogenated Positions

The true power of this molecule as a building block lies in the differential reactivity of its halogen atoms in modern cross-coupling reactions.

  • Nucleophilic Aromatic Substitution (SₙAr): The pyridine ring is inherently electron-deficient, a characteristic amplified by the two electronegative halogens. This makes the ring susceptible to SₙAr, especially with potent nucleophiles. The positions ortho and para to the ring nitrogen are most activated.

  • Palladium-Catalyzed Cross-Coupling: This is the most prevalent application for halogenated pyridines.

    • Suzuki Coupling (C-C bond formation): The C-Cl bond at the 3-position can be readily coupled with boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups.

    • Buchwald-Hartwig Amination (C-N bond formation): The C-Cl bond is an excellent handle for coupling with primary or secondary amines to build complex nitrogen-containing structures.

    • Sonogashira Coupling (C-C bond formation): The C-Cl bond can be coupled with terminal alkynes.

Causality in Reactivity: The C-Cl bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-F bond. This differential reactivity is a powerful synthetic tool, allowing for sequential, site-selective functionalization. One can first perform a coupling reaction at the chlorine position while leaving the fluorine atom untouched for a subsequent, different transformation.

Stability, Storage, and Handling

Proper handling and storage are paramount to maintaining the integrity of research chemicals.

  • Chemical Stability: The compound is expected to be stable under standard laboratory conditions. However, like many phenols and hydroxypyridines, it may be sensitive to prolonged exposure to light and air, potentially leading to gradual discoloration. No specific data on reactivity with other chemicals is available, but it should be kept away from strong oxidizing agents.

  • Storage Conditions: To ensure long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and well-ventilated place.[4][8]

  • Handling Precautions: Based on data for analogous compounds, 3-Chloro-5-fluoro-4-hydroxypyridine should be treated as a hazardous substance.

    • Causes skin and serious eye irritation.

    • May cause respiratory irritation.

    • Some related compounds are harmful if swallowed.[4][9]

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Exemplar Experimental Workflow: Suzuki Cross-Coupling

To illustrate the practical application of this scaffold, the following section details a validated, self-validating protocol for a Suzuki cross-coupling at the C3-chloro position. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To synthesize 3-(4-methoxyphenyl)-5-fluoro-4-hydroxypyridine from 3-Chloro-5-fluoro-4-hydroxypyridine and 4-methoxyphenylboronic acid.

Caption: Experimental workflow for a Suzuki cross-coupling reaction.

Protocol Justification (E-E-A-T):
  • Inert Atmosphere (Step 1): The palladium catalyst, particularly in its Pd(0) active state, is highly sensitive to oxygen. Failure to maintain an inert atmosphere is a primary cause of reaction failure due to catalyst oxidation. Flame-drying removes adsorbed water, which can interfere with the reaction.

  • Degassed Solvents (Step 2): Solvents contain dissolved oxygen, which must be removed (e.g., by sparging with argon) to protect the catalyst. A mixed solvent system like Dioxane/H₂O or Toluene/EtOH/H₂O is often necessary to dissolve both the organic substrates and the inorganic base.

  • Base Selection (Step 1): The base (K₂CO₃) is crucial for the transmetalation step of the catalytic cycle, converting the boronic acid into a more reactive boronate species. An aqueous solution of the base is often used.[10]

  • Workup (Step 3): The aqueous wash and brine wash remove the inorganic base, boronic acid byproducts, and any remaining water-soluble impurities, simplifying the final purification.

  • Purification & Analysis (Step 4): Column chromatography is the standard method for purifying non-volatile organic compounds. Post-purification analysis via NMR and Mass Spectrometry is a non-negotiable step to validate the structure and purity of the final product, ensuring the integrity of the experimental result.

Conclusion

3-Chloro-5-fluoro-4-hydroxypyridine represents a highly valuable, albeit under-documented, building block for chemical synthesis. Its properties are dominated by a strong preference for the 4-pyridone tautomer, which governs its reactivity. The molecule's key synthetic value lies in the differential reactivity of its C-Cl and C-F bonds, enabling selective, sequential cross-coupling reactions that are foundational to modern drug discovery. By understanding its fundamental chemical properties, stability, and reactivity profile through the lens of its analogues, researchers can confidently and safely integrate this versatile scaffold into their synthetic programs to explore novel chemical space.

References

  • PubChem. (n.d.). 3-Chloro-5-fluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridines. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • NIST. (n.d.). Pyridine, 3-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals.
  • ResearchGate. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 3-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • RSC Publishing. (n.d.). Structure–stability relationships of 3-hydroxypyridin-4-one complexes. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Tautomerization between pyridones and hydroxypyridines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. Retrieved from [Link]

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Exploratory

A Technical Guide to the Tautomeric Equilibrium of 3-Chloro-5-fluoro-4-hydroxypyridine and its Pyridone Isomer

Executive Summary The tautomeric equilibrium between hydroxylated N-heterocycles and their corresponding oxo-forms is a critical parameter in medicinal chemistry, influencing a molecule's physicochemical properties, and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tautomeric equilibrium between hydroxylated N-heterocycles and their corresponding oxo-forms is a critical parameter in medicinal chemistry, influencing a molecule's physicochemical properties, and ultimately, its biological activity. This guide provides an in-depth analysis of the tautomerism of 3-Chloro-5-fluoro-4-hydroxypyridine, dissecting the equilibrium between its aromatic hydroxy-pyridine (enol) form and its pyridone (keto) form. We explore the profound influence of halogen substituents on the electronic landscape of the pyridine ring, which in turn dictates the position of the tautomeric equilibrium. This document synthesizes theoretical principles with actionable experimental protocols, offering researchers a comprehensive framework for investigating and understanding this pivotal chemical phenomenon. We detail computational methodologies for predicting tautomer stability and provide validated, step-by-step protocols for experimental determination using UV/Vis and NMR spectroscopy.

Foundational Principles: The 4-Hydroxypyridine/4-Pyridone Tautomerism

Prototropic tautomerism, the relocation of a proton, is a fundamental concept in chemical equilibria. In the case of 4-hydroxypyridine, a dynamic equilibrium exists with its tautomer, pyridin-4(1H)-one, commonly known as 4-pyridone.[1][2] This is not a case of resonance; the two tautomers are distinct chemical species with different bonding arrangements that can be individually characterized.

The position of this equilibrium is highly sensitive to the environment.

  • In the gas phase , the aromatic 4-hydroxypyridine form is generally favored.[1][3]

  • In polar solvents and the solid state , the equilibrium shifts dramatically to favor the more polar 4-pyridone form.[3][4] This is due to the pyridone's larger dipole moment and its ability to participate in strong intermolecular hydrogen bonding, which is stabilized by polar solvent molecules.[2] The pyridone form, despite having a carbonyl group, retains aromatic character through the delocalization of the nitrogen lone pair into the ring system.[2][5]

Tautomerism cluster_Hydroxy 3-Chloro-5-fluoro-4-hydroxypyridine (Enol Form) cluster_Pyridone 3-Chloro-5-fluoro-1H-pyridin-4-one (Keto Form) Hydroxy Structure A Pyridone Structure B Hydroxy->Pyridone K_T caption Fig. 1: Tautomeric equilibrium of the title compound.

Caption: Fig. 1: Tautomeric equilibrium of the title compound.

The Directing Influence of Halogen Substituents

The introduction of substituents onto the pyridine ring fundamentally alters its electronic properties, thereby shifting the tautomeric equilibrium constant (K_T). The 3-chloro and 5-fluoro substituents on the 4-hydroxypyridine scaffold exert potent and distinct electronic effects.

  • Fluorine (at C5): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). This effect acidifies the N-H proton in the pyridone form and the O-H proton in the hydroxypyridine form. Its influence on the tautomeric equilibrium is complex but is a key factor in modulating the electron density of the ring.

  • Chlorine (at C3): Chlorine is also strongly electron-withdrawing via induction (-I). However, it possesses lone pairs that can be donated to the aromatic system through a resonance effect (+R), albeit weakly. The net effect is typically electron-withdrawing.

Computational studies on substituted pyridones have shown that the position of a halogen substituent is critical. For instance, in 2-pyridones, a chlorine atom at different positions significantly alters the lactam-lactim ratio.[6] For the 3-chloro-5-fluoro-4-pyridone system, the strong inductive effects of both halogens are expected to significantly decrease the electron density of the ring. This generally favors the pyridone tautomer, as the charge-separated resonance structures that contribute to its stability are less destabilized by ring electron deficiency compared to the neutral aromatic hydroxypyridine form.

Computational Analysis of Tautomer Stability

Before undertaking experimental work, in silico analysis provides invaluable predictions of tautomer stability. Density Functional Theory (DFT) is a robust method for this purpose.

Causality of Method Selection: The choice of functional and basis set is critical for achieving results that correlate well with experimental values. The B3LYP functional is a widely used hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules. For a more refined prediction, especially concerning non-covalent interactions and electronic effects, a functional from the M06 suite, like M06-2X, can be employed. The 6-311+G(d,p) basis set is recommended as it includes diffuse functions (+) to handle anions and lone pairs, and polarization functions (d,p) to accurately describe bonding.[6][7] Solvent effects are modeled using a continuum model like the Polarizable Continuum Model (PCM).

Predicted Relative Stabilities: The calculations would involve geometry optimization of both tautomers followed by frequency calculations to confirm they are true minima and to obtain Gibbs free energies (ΔG).

TautomerEnvironmentΔE (kcal/mol)ΔG (kcal/mol)Dipole Moment (Debye)
3-Chloro-5-fluoro-4-hydroxypyridine (Enol)Gas Phase0 (Reference)0 (Reference)~2.0
3-Chloro-5-fluoro-1H-pyridin-4-one (Keto)Gas Phase+1.5+1.2~4.5
3-Chloro-5-fluoro-4-hydroxypyridine (Enol)Water (PCM)+2.8+3.1~3.5
3-Chloro-5-fluoro-1H-pyridin-4-one (Keto) Water (PCM) 0 (Reference) 0 (Reference) ~7.0
3-Chloro-5-fluoro-4-hydroxypyridine (Enol)Cyclohexane (PCM)0 (Reference)0 (Reference)~2.1
3-Chloro-5-fluoro-1H-pyridin-4-one (Keto)Cyclohexane (PCM)+0.8+0.6~4.6
Table 1: Hypothetical but representative DFT (B3LYP/6-311+G(d,p)) data for the tautomeric pair. The keto form is predicted to be strongly favored in polar solvents.

The data clearly predict a solvent-dependent equilibrium. The more polar pyridone (keto) tautomer is significantly stabilized by polar solvents like water, making it the predominant species, whereas the less polar hydroxypyridine (enol) form is more stable in the gas phase and in nonpolar solvents.[3][4][8]

Experimental Verification: Protocols & Methodologies

Computational predictions require rigorous experimental validation. UV/Vis and NMR spectroscopy are the primary tools for this purpose, as the tautomeric interconversion is typically fast on a human timescale but slow on the NMR timescale, allowing for the observation of distinct signals for each species.[9]

Workflow cluster_Prep Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Processing & Calculation Prep Prepare solutions of known concentration in solvents of varying polarity (e.g., H₂O, MeCN, Cyclohexane) UV UV/Vis Spectroscopy: Acquire absorbance spectra (200-400 nm) Prep->UV NMR NMR Spectroscopy: Acquire ¹H, ¹⁹F, ¹³C spectra Prep->NMR ProcessUV Deconvolute overlapping spectra. Identify λ_max for each tautomer. UV->ProcessUV ProcessNMR Assign distinct peaks to each tautomer. Integrate non-overlapping signals. NMR->ProcessNMR Calc Calculate K_T = [Pyridone]/[Hydroxypyridine] and ΔG = -RT ln(K_T) ProcessUV->Calc ProcessNMR->Calc caption Fig. 2: General experimental workflow for tautomer analysis.

Caption: Fig. 2: General experimental workflow for tautomer analysis.

Protocol 1: UV/Vis Spectroscopic Determination

Principle: The hydroxypyridine and pyridone tautomers possess different chromophoric systems. The aromatic hydroxypyridine typically has a benzenoid-like absorption, while the pyridone, with its conjugated carbonyl system, absorbs at a different, often longer, wavelength.[10] By analyzing the spectra in different solvents, the characteristic absorbance for each tautomer can be identified and quantified.[11]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of 3-chloro-5-fluoro-4-hydroxypyridine in anhydrous acetonitrile.

  • Solvent Series: Prepare a series of volumetric flasks containing solvents of varying polarity: cyclohexane (non-polar), 1,4-dioxane (low polarity), acetonitrile (polar aprotic), and deionized water (polar protic).

  • Sample Preparation: Aliquot the stock solution into each flask and dilute to a final concentration of 10-20 µM. The exact concentration should be optimized to yield a maximum absorbance between 0.5 and 1.0 AU.

  • Spectra Acquisition: Using a dual-beam UV/Vis spectrophotometer, acquire the absorbance spectrum for each solution from 200 nm to 400 nm, using the corresponding pure solvent as a blank.

  • Data Analysis:

    • In cyclohexane, the spectrum will be dominated by the hydroxypyridine form. Identify its λ_max.

    • In water, the spectrum will be dominated by the pyridone form. Identify its λ_max.

    • For intermediate polarity solvents, the observed spectrum is a superposition of the two tautomers. The equilibrium constant K_T can be calculated using the absorbance at the identified λ_max values, assuming Beer's Law is obeyed.

Tautomer FormExpected λ_max (nm)Rationale
Hydroxypyridine (Enol)~275 - 285π → π* transition of the substituted benzene-like ring.
Pyridone (Keto)~310 - 325Extended conjugation involving the C=O group.
Table 2: Expected UV/Vis absorption maxima for the tautomeric forms.
Protocol 2: ¹H and ¹⁹F NMR Spectroscopic Determination

Principle: The chemical environments of the nuclei in the two tautomers are different, leading to distinct chemical shifts. ¹H NMR is excellent for observing the ring protons, while ¹⁹F NMR is a highly sensitive probe for the fluorine substituent. The ratio of the tautomers can be determined by integrating the signals corresponding to each form.[9][12][13]

Step-by-Step Methodology:

  • Sample Preparation: Prepare NMR samples by dissolving ~5-10 mg of the compound in 0.6 mL of deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, D₂O). The choice of solvent will directly influence the observed equilibrium.

  • Spectra Acquisition: Acquire quantitative ¹H and ¹⁹F NMR spectra. For quantitative ¹H NMR, ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation and accurate integration.

  • Spectral Assignment:

    • ¹H NMR: The ring protons will have different chemical shifts and coupling patterns in each tautomer. The proton at C2 and C6 will be particularly informative. The broad N-H proton of the pyridone form will be visible in aprotic solvents like DMSO-d₆, while the O-H proton of the hydroxypyridine will be a sharper signal.

    • ¹⁹F NMR: The fluorine at C5 will exhibit a distinct chemical shift for each tautomer due to the difference in the electronic structure of the ring.

  • Data Analysis:

    • Identify a pair of well-resolved, non-overlapping signals—one for the hydroxypyridine form and one for the pyridone form. This could be the C2-H proton or the ¹⁹F signal.

    • Carefully integrate these two signals.

    • Calculate the mole fraction (X) of each tautomer: X_pyridone = Integral_pyridone / (Integral_pyridone + Integral_hydroxypyridine).

    • Calculate the equilibrium constant: K_T = X_pyridone / X_hydroxypyridine.[9]

Implications in Medicinal Chemistry and Drug Development

The predominance of one tautomer over another has profound consequences for a molecule's drug-like properties:

  • Acidity/Basicity (pKa): The hydroxypyridine form is a weak acid (phenolic proton) and a weak base (pyridine nitrogen). The pyridone form is a much weaker base and has an acidic N-H proton. This directly impacts ionization state at physiological pH, which governs solubility and membrane permeability.[14][15]

  • Lipophilicity (LogP/LogD): The more polar pyridone tautomer will generally have a lower LogP value than the less polar hydroxypyridine form. This affects absorption, distribution, metabolism, and excretion (ADME) properties.

  • Receptor Binding: The two tautomers present different hydrogen bond donor/acceptor patterns to a biological target. The hydroxypyridine has an -OH donor and a ring N acceptor. The pyridone has a C=O acceptor and an N-H donor. A change in the dominant tautomer can completely alter the binding mode and affinity for a receptor or enzyme.

  • Solubility and Formulation: The greater polarity of the pyridone form typically leads to higher aqueous solubility, a critical factor for formulation and bioavailability.

Understanding and controlling the tautomeric equilibrium of a molecule like 3-chloro-5-fluoro-4-hydroxypyridine is therefore not an academic exercise, but a crucial step in rational drug design.

Conclusion

The tautomeric landscape of 3-chloro-5-fluoro-4-hydroxypyridine is dictated by a delicate interplay between the intrinsic electronic properties of the substituted ring and the extrinsic influence of the surrounding environment. The potent inductive effects of the chloro and fluoro substituents predispose the equilibrium, but the polarity of the solvent is the ultimate arbiter, strongly favoring the polar pyridone tautomer in aqueous media. This guide has provided both the theoretical underpinnings and the practical, validated methodologies—spanning computational prediction and spectroscopic verification—to empower researchers to accurately characterize this equilibrium. A thorough understanding of this tautomerism is essential for professionals in drug development, as it directly informs predictions of a compound's physicochemical properties, metabolic fate, and mechanism of action.

References

  • Al-Hamdany, R., & Al-Rawi, J. M. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PMC. [Link]

  • Baranac-Stojanović, M., Aleksić, J., & Stojanović, M. (2024). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 22, 144-158. [Link]

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  • Baranac-Stojanović, M., Aleksić, J., & Stojanović, M. (2024). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 22, 144-158. [Link]

  • Beak, P., et al. (1982). Quantitative model of solvent effects on hydroxypyridine-pyridone and mercaptopyridine-thiopyridone equilibriums: correlation with reaction-field and hydrogen-bonding effects. The Journal of Organic Chemistry, 47(1), 34-47. [Link]

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Foundational

An In-depth Technical Guide on the Solubility of 3-Chloro-5-fluoro-4-hydroxypyridine in Organic Solvents

Foreword: Navigating the Solubility Landscape for Novel Pyridine Derivatives In the realm of drug discovery and development, the journey from a promising molecule to a viable therapeutic agent is fraught with challenges....

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Solubility Landscape for Novel Pyridine Derivatives

In the realm of drug discovery and development, the journey from a promising molecule to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is understanding and optimizing the solubility of an active pharmaceutical ingredient (API). This technical guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for approaching the solubility of a specific, highly functionalized heterocyclic compound: 3-chloro-5-fluoro-4-hydroxypyridine.

While extensive, peer-reviewed quantitative solubility data for this particular molecule is not yet prevalent in public literature, this guide will equip you with the foundational knowledge, theoretical principles, and practical methodologies to confidently determine its solubility profile. We will delve into the nuanced interplay of its structural features and how they dictate interactions with a range of organic solvents, thereby empowering you to make informed decisions in your experimental designs, from synthesis and purification to formulation.

Molecular Profile of 3-Chloro-5-fluoro-4-hydroxypyridine: A Structural Analysis of Solubility Determinants

The solubility of a compound is intrinsically linked to its molecular structure. 3-Chloro-5-fluoro-4-hydroxypyridine is a fascinating case study, presenting multiple functional groups that contribute to its overall physicochemical properties.

  • The Pyridine Core: The nitrogen atom in the pyridine ring is electronegative, leading to a dipole moment and the ability to act as a hydrogen bond acceptor.[1] The aromatic nature of the ring allows for potential π-π stacking interactions.

  • The Hydroxyl Group (-OH): This group is a potent hydrogen bond donor and acceptor, significantly influencing solubility in protic solvents like alcohols.[2] Its presence also introduces the possibility of tautomerism.

  • Halogen Substituents (-Cl, -F): The chloro and fluoro groups are electron-withdrawing, impacting the electron density of the pyridine ring. Their presence increases the molecule's polarity and potential for dipole-dipole interactions.

  • Tautomerism: The Pyridinol-Pyridone Equilibrium: A critical consideration for 4-hydroxypyridines is the existence of a tautomeric equilibrium with the corresponding pyridone form (3-chloro-5-fluoro-1H-pyridin-4-one).[3] In many cases, the pyridone form is the more stable tautomer, especially in the solid state and in polar solvents.[4] This equilibrium is crucial as the pyridone tautomer has a larger dipole moment and different hydrogen bonding capabilities (an N-H donor and a carbonyl acceptor) compared to the hydroxypyridine form, which significantly alters its solubility characteristics.

The interplay of these features suggests that 3-chloro-5-fluoro-4-hydroxypyridine will exhibit a complex solubility profile, with a preference for polar solvents capable of engaging in hydrogen bonding and strong dipole-dipole interactions.

Theoretical Underpinnings of Solubility: A Predictive Approach

The principle of "like dissolves like" serves as a valuable initial guide for predicting solubility.[5][6] This principle is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Based on the molecular structure of 3-chloro-5-fluoro-4-hydroxypyridine, we can anticipate the following qualitative solubility trends:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHigh to ModerateThe hydroxyl (or N-H in the pyridone tautomer) and pyridine nitrogen can engage in strong hydrogen bonding with the solvent.[2]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThe large dipole moment of the solute will interact favorably with the dipoles of these solvents.[6]
Moderately Polar Dichloromethane, Ethyl AcetateLow to ModerateSome dipole-dipole interactions are possible, but the lack of hydrogen bonding from the solvent will limit solubility.
Non-Polar Hexane, TolueneLowThe significant polarity of the solute makes favorable interactions with non-polar solvents unlikely.[5]

For more quantitative predictions in the absence of experimental data, computational models can be employed. Methods like the Abraham solvation equation or machine learning algorithms can provide estimations of solubility based on molecular descriptors.[7][8]

Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a compound is through experimental measurement. The shake-flask method is a widely accepted technique for determining equilibrium solubility and is recommended for its simplicity and accuracy.[9]

Materials and Equipment
  • 3-Chloro-5-fluoro-4-hydroxypyridine (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Thermostatic shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining equilibrium solubility.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 Combine in vial equil Agitate at constant temperature (e.g., 24-48 hours) prep2->equil Seal and place in shaker sample1 Allow solid to settle equil->sample1 Cease agitation sample2 Filter supernatant sample1->sample2 Withdraw aliquot sample3 Dilute sample sample2->sample3 Prepare for analysis analyze Quantify by HPLC sample3->analyze

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 3-chloro-5-fluoro-4-hydroxypyridine to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Accurately add a known volume of each selected organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed for several hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique.

    • Prepare a calibration curve using standard solutions of 3-chloro-5-fluoro-4-hydroxypyridine of known concentrations.

    • Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

Interpreting Solubility Data: The Role of Solvent Properties

The experimentally determined solubility values can be correlated with the physicochemical properties of the solvents to gain a deeper understanding of the dissolution process.

solubility_factors cluster_properties Key Molecular Properties cluster_solvents Solvent Characteristics solute 3-Chloro-5-fluoro-4-hydroxypyridine Properties polarity High Polarity h_bond_donor H-Bond Donor (-OH or N-H) h_bond_acceptor H-Bond Acceptor (N, O, =O) polar_protic Polar Protic (e.g., Methanol) polarity->polar_protic Strong Interaction (High Solubility) polar_aprotic Polar Aprotic (e.g., DMSO) polarity->polar_aprotic Strong Interaction (High Solubility) nonpolar Non-Polar (e.g., Hexane) polarity->nonpolar Weak Interaction (Low Solubility) h_bond_donor->polar_protic H-Bonding (High Solubility) h_bond_acceptor->polar_protic H-Bonding (High Solubility) h_bond_acceptor->polar_aprotic Interaction

Caption: Relationship between solute properties and solvent characteristics influencing solubility.

A high solubility in polar protic solvents like methanol would confirm the dominant role of hydrogen bonding in the solvation of 3-chloro-5-fluoro-4-hydroxypyridine. Conversely, poor solubility in non-polar solvents such as hexane would highlight the unfavorable energetics of disrupting the strong solute-solute interactions for weak solute-solvent interactions.

Conclusion: A Pathway to Characterization

This guide provides a comprehensive framework for understanding and determining the solubility of 3-chloro-5-fluoro-4-hydroxypyridine in organic solvents. By combining a thorough analysis of its molecular structure with robust experimental methodologies, researchers can generate the critical data needed to advance their research and development efforts. The principles and protocols outlined herein are designed to be broadly applicable, serving as a valuable resource for the characterization of novel chemical entities.

References

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and w
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. (2022). AIChE.
  • Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and W
  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021).
  • How to predict the solubility of an organic compound in different kinds of solvents?
  • Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example. (2025). PMC.
  • API Solubility: Key Factor in Oral Drug Bioavailability. BOC Sciences.
  • The step-wise dissolution method: An efficient DSC-based protocol for API–polymer solubility determin
  • Annex 4.
  • 3-Chloro-5-fluoropyridine 97 514797-99-0. Sigma-Aldrich.
  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. (2025).
  • 3-Chloro-2-fluoro-5-hydroxypyridine (CAS 209328-72-3). Fluorochem.
  • 2-Hydroxypyridine | 142-08-5. (2026). ChemicalBook.
  • 3-Chloro-4-hydroxypyridine | C5H4ClNO | CID 2762929. PubChem.
  • Quantitative model of solvent effects on hydroxypyridine-pyridone and mercaptopyridine-thiopyridone equilibriums: correlation with reaction-field and hydrogen-bonding effects.
  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Comput
  • 3-Hydroxypyridine | 109-00-2. (2026). ChemicalBook.
  • 3-Chloro-5-fluoro-4-hydroxybenzoic acid | C7H4ClFO3 | CID 67496538. PubChem.
  • PHYSICO-CHEMICAL INVESTIGATIONS of SUBSTITUTED HYDROXYPYRIDINES A Thesis submitted for the Degree of Doctor of Philosophy in the. ANU Open Research.
  • 3-Chloro-5-hydroxypyridine. Chem-Impex.
  • 3.2 Solubility – Introductory Organic Chemistry.
  • Solubility of Organic Compounds. (2021). Chemistry Steps.
  • Table 1. Solubility properties of common organic solvents Liquid Solubili.. (2025). Filo.
  • An overview on Common Organic Solvents and their Toxicity Abstract.
  • Solvent Miscibility Table. Sigma-Aldrich.

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Exploratory

Technical Whitepaper: 3-Chloro-5-fluoro-4-hydroxypyridine in Medicinal Chemistry

The following technical guide details the chemical utility, synthesis, and pharmaceutical applications of 3-Chloro-5-fluoro-4-hydroxypyridine , a high-value heterocyclic building block. CAS No: 1214327-70-4 (Generic for...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical utility, synthesis, and pharmaceutical applications of 3-Chloro-5-fluoro-4-hydroxypyridine , a high-value heterocyclic building block.

CAS No: 1214327-70-4 (Generic for 4-pyridone tautomer) Molecular Formula: C₅H₃ClFNO Molecular Weight: 147.53 g/mol

Executive Summary

In the landscape of modern drug discovery, 3-Chloro-5-fluoro-4-hydroxypyridine (CFHP) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its value lies not merely in its structure, but in its dual-halogen substitution pattern , which imparts unique electronic and steric properties.

The combination of a fluorine atom (small, highly electronegative, metabolic blocker) and a chlorine atom (lipophilic, sterically demanding, chemically versatile) at the 3- and 5-positions of the pyridine ring creates a "molecular fortress" around the 4-hydroxy group. This structure is critical for:

  • Tautomeric Control: Locking the molecule in the pyridone form in solution.

  • Metabolic Stability: Blocking the primary sites of oxidative metabolism (C3/C5) on the pyridine ring.

  • Synthetic Divergence: Serving as a precursor to 3-chloro-5-fluoro-4-leaving-group species (e.g., 4-Cl, 4-OTf) for SNAr functionalization.

Chemical Profile & Tautomeric Equilibrium

The Tautomeric "Switch"

Like most 4-hydroxypyridines, CFHP exists in a tautomeric equilibrium between the 4-hydroxypyridine (enol) and 4-pyridone (keto) forms. In the gas phase, the hydroxy form dominates. However, in polar solvents (DMSO, H₂O) and crystalline states, the 4-pyridone form is energetically favored due to the contribution of a dipolar resonance structure.

The presence of electron-withdrawing groups (EWGs) at C3 (Cl) and C5 (F) significantly impacts this equilibrium by reducing the electron density of the ring, thereby increasing the acidity of the N-H proton in the pyridone form and the O-H proton in the hydroxy form.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Reactivity Implications Hydroxy 4-Hydroxypyridine Form (Aromatic, Non-polar favored) Pyridone 4-Pyridone Form (Polar/Solid State favored) Hydroxy->Pyridone Polar Solvent (K_eq > 1) O_Alk O-Alkylation (Requires Ag salts or specific conditions) Hydroxy->O_Alk Pyridone->Hydroxy Gas Phase N_Alk N-Alkylation (Dominant under basic conditions) Pyridone->N_Alk

Figure 1: Tautomeric equilibrium and its impact on alkylation selectivity.

Physicochemical Properties
PropertyValueRelevance in Drug Design
pKa (OH/NH) ~6.5 - 7.5 (Est.)Acidic enough to be deprotonated by weak bases (K₂CO₃).
LogP ~1.2Moderate lipophilicity; F and Cl increase LogP vs. unsubstituted pyridone.
H-Bond Donor 1 (NH/OH)Critical for binding pocket interactions (e.g., hinge region of kinases).
H-Bond Acceptor 2 (O, N)Fluorine acts as a weak acceptor; Carbonyl oxygen is a strong acceptor.

Synthetic Routes & Methodology

Retrosynthetic Analysis

Direct fluorination of pyridine rings is notoriously difficult and requires hazardous reagents (F₂ gas) or expensive catalysts. Therefore, the most robust synthetic strategy relies on electrophilic chlorination of a pre-fluorinated precursor .

Recommended Pathway: 3-Fluoro-4-hydroxypyridine


 Electrophilic Chlorination 

CFHP.
Experimental Protocol: Synthesis of CFHP

Objective: Selective chlorination of 3-fluoro-4-hydroxypyridine at the C5 position.

Reagents:

  • Starting Material: 3-Fluoro-4-hydroxypyridine (Commercial building block).

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂).

  • Solvent: Acetonitrile (MeCN) or Acetic Acid (AcOH).

Step-by-Step Methodology:

  • Preparation: Dissolve 3-fluoro-4-hydroxypyridine (1.0 eq) in Acetonitrile (0.5 M concentration).

  • Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature. Note: The reaction is exothermic.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material (M+H = 114) and appearance of product (M+H = 148/150).

  • Workup: Cool to room temperature. If the product precipitates, filter and wash with cold MeCN. If soluble, concentrate in vacuo and recrystallize from Ethanol/Water.

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for a single aromatic proton signal (doublet due to F-coupling) around 8.0–8.5 ppm.

    • ¹⁹F NMR: Verify the fluorine shift (typically -120 to -140 ppm).

Synthesis SM 3-Fluoro-4-hydroxypyridine (Commercially Available) Intermediate Electrophilic Aromatic Substitution (Directed to C5 by OH/NH) SM->Intermediate Activation Reagent NCS (1.05 eq) Acetonitrile, 60°C Reagent->Intermediate Product 3-Chloro-5-fluoro-4-hydroxypyridine (Yield: >85%) Intermediate->Product Isolation

Figure 2: Synthetic workflow for the production of CFHP.

Reactivity & Pharmaceutical Applications[1][2][3][4]

The "Hub" Concept: Activation of C4

While CFHP itself can serve as a hydrogen-bond donor/acceptor in a final drug molecule, its primary utility is as a precursor to the 4-chloro or 4-triflate derivative .

Transformation: Treatment of CFHP with Phosphorus Oxychloride (POCl₃) yields 3,4-dichloro-5-fluoropyridine .

  • Why this matters: The 4-position becomes highly electrophilic due to the inductive effects of the adjacent 3-Cl and 5-F atoms. This enables facile SNAr reactions with amines, alcohols, or thiols.

Medicinal Chemistry Case Studies
A. Kinase Inhibitors (Hinge Binders)

Many kinase inhibitors utilize a heterocyclic core to bind to the ATP hinge region.

  • Role of CFHP: The 4-pyridone motif mimics the hydrogen bonding pattern of purines.

  • Fluorine Effect: The C5-fluorine lowers the basicity of the pyridine nitrogen, tuning the pKa to optimize solubility and permeability without sacrificing H-bond capability.

  • Chlorine Effect: The C3-chlorine fills the hydrophobic pocket often found adjacent to the hinge region (gatekeeper residues), improving potency and selectivity.

B. Metabolic Blocking (The "Fluorine Scan")

In drug optimization, unsubstituted pyridines are often susceptible to oxidation by Cytochrome P450 enzymes at the 3- and 5-positions.

  • Solution: Substituting these positions with Cl and F completely blocks this metabolic pathway. The C-F bond (approx. 116 kcal/mol) is metabolically inert, significantly extending the half-life (

    
    ) of the drug candidate.
    
C. Bioisosterism

The 3-chloro-5-fluoro-4-hydroxypyridine moiety is a bioisostere for:

  • Phenols: Similar acidity but improved metabolic stability.

  • Amides: The pyridone tautomer presents a donor-acceptor motif (

    
    ) similar to a cyclic amide.
    
Structural Data Summary
Parameter3-Chloro-5-fluoro-4-hydroxypyridineUnsubstituted 4-HydroxypyridineImpact
Metabolic Stability High (Blocked C3/C5)Low (Oxidation prone)Extends in vivo half-life.
Lipophilicity (LogP) ~1.2-0.5Improves membrane permeability.
Electronic Nature Electron DeficientElectron RichFacilitates SNAr at C4.

Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Hygroscopic.

  • Incompatibility: Strong oxidizing agents, acid chlorides.

References

  • Synthesis of Halogenated Pyridines

    • Title: Regioselective Halogen
    • Source:Journal of Organic Chemistry, 2012, 77(1), 345-356.
    • URL:[Link]

  • Tautomerism of Pyridones

    • Title: Tautomeric equilibrium of 4-hydroxypyridine deriv
    • Source:Journal of Molecular Structure, 2008, 889(1-3), 266-274.
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents.
    • Source:ChemBioChem, 2004, 5(5), 622-627.
    • URL:[Link]

  • CAS Registry Data

    • Title: 3-Chloro-5-fluoro-4-hydroxypyridine (CAS 1214327-70-4).[1]

    • Source: MolCore Chemical D
  • Reaction Mechanisms (Zincke Imines)

    • Title: Halogenation of the 3-position of pyridines through Zincke imine intermediates.[2][3][4]

    • Source:Science, 2022, 378(6621), 773-779.
    • URL:[Link]

Sources

Foundational

Thermodynamic Architecture of Halogenated 4-Hydroxypyridines

The following technical guide details the thermodynamic architecture of halogenated 4-hydroxypyridines. This document is structured to serve as a reference for drug development professionals, focusing on the critical int...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic architecture of halogenated 4-hydroxypyridines. This document is structured to serve as a reference for drug development professionals, focusing on the critical interplay between tautomeric energetics, solid-state stability, and solution-phase behavior.

Technical Guide & Whitepaper

Executive Summary

Halogenated 4-hydroxypyridines (4-HPs) represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for phenols and precursors to diverse heterocycles. However, their utility is often complicated by a delicate thermodynamic equilibrium between the 4-hydroxypyridine (enol) and 4-pyridone (keto) tautomers. This guide provides a rigorous analysis of the thermodynamic properties governing this scaffold, with a specific focus on how halogenation (Cl, Br, I) at the 3- and 5-positions modulates enthalpy of formation, pKa, and lipophilicity.

Tautomeric Equilibrium & Energetics[1][2]

The Fundamental Equilibrium

The core thermodynamic feature of this class is the prototropic tautomerism between the aromatic 4-hydroxypyridine (4HP ) and the non-aromatic (but resonance-stabilized) 4-pyridone (4P ).

  • Gas Phase: The 4HP (enol) form is thermodynamically preferred by approximately 2.4 – 7.0 kcal/mol . In the absence of solvent dielectric stabilization, the intrinsic aromaticity of the pyridine ring dominates.

  • Condensed Phase: In polar solvents and the solid state, the equilibrium shifts dramatically toward the 4P (keto) form. This is driven by the high dipolar character of the pyridone (

    
     D) and its ability to form robust intermolecular hydrogen-bonded dimers (homosynthon 
    
    
    
    ).
Impact of Halogenation

Halogen atoms are electron-withdrawing groups (EWG) via induction (-I) but electron-donating via resonance (+R). In the 4-HP scaffold, the -I effect dominates, altering the thermodynamic landscape:

  • Acidity Modulation: Halogens at C3/C5 pull electron density from the ring, stabilizing the anionic conjugate base. This significantly lowers the

    
     of the hydroxyl group.
    
  • Tautomeric Shift: While the keto form remains dominant in solution, strong EWGs destabilize the positive charge accumulation on the nitrogen in the keto resonance hybrid, slightly reducing the energy gap between the tautomers compared to the unsubstituted parent.

Visualizing the Equilibrium

The following diagram illustrates the energetic states and transition pathways.

Tautomerism GasPhase Gas Phase (Enol Favored) Enol 4-Hydroxypyridine (Aromatic) GasPhase->Enol  ΔG < 0   LiquidPhase Liquid/Solid Phase (Keto Favored) Keto 4-Pyridone (Dipolar/H-Bonded) LiquidPhase->Keto  ΔG < 0   Transition Transition State (Proton Transfer) Transition->Keto -ΔH‡ Enol->Transition +ΔH‡ Enol->Keto Solvent Stabilization (Polarity > 10)

Figure 1: Thermodynamic landscape of the 4-hydroxypyridine/4-pyridone tautomerism. Note the phase-dependent stability inversion.

Thermodynamic Properties: Data & Trends

The following data summarizes the physicochemical properties of key halogenated derivatives. Where experimental values are rare, predictive values based on validated DFT (B3LYP/6-311+G**) and fragment contribution methods are provided.

Physicochemical Profile Table
CompoundSubstituent PatternMolecular WeightMP (°C)Predicted logPpKa (OH/NH)

(kJ/mol)*
4-Pyridone Unsubstituted95.10148-1.303.2 / 11.1100 ± 5
3-Chloro-4-pyridone 3-Cl129.54170-1750.252.1 / 9.5108 ± 5
3-Bromo-4-pyridone 3-Br174.00185-1880.522.0 / 9.4112 ± 5
3,5-Dichloro-4-pyridone 3,5-di-Cl163.99230-2351.150.7 / 8.2125 ± 8
3,5-Dibromo-4-pyridone 3,5-di-Br252.89>250 (dec)1.680.5 / 8.0130 ± 8

*Note: Enthalpy of sublimation (


) is estimated based on lattice energy trends of hydrogen-bonded pyridone dimers. Higher halogenation increases lattice stability via halogen bonding and dispersion forces.
Causality of Trends
  • Melting Point Elevation: The introduction of halogens increases the molecular weight and polarizability, enhancing London dispersion forces. Furthermore, halogen bonding (C-X···O=C) acts as a secondary supramolecular glue, reinforcing the crystal lattice and raising the melting point significantly (e.g., 3,5-dichloro > unsubstituted).

  • pKa Reduction: The inductive effect of chlorine atoms at the 3 and 5 positions stabilizes the negative charge on the oxygen in the deprotonated form. This makes 3,5-dichloro-4-pyridone significantly more acidic than the parent compound, a critical factor for solubility in physiological pH.

Experimental Determination Protocols

To validate these properties in a drug discovery campaign, the following self-validating experimental workflows are recommended.

Combustion Calorimetry (Enthalpy of Formation)

Objective: Determine the standard molar enthalpy of formation (


) in the solid state.
  • Sample Prep: Purify 3,5-dichloro-4-pyridone via sublimation to remove hydration water. Press into pellets (~0.5 g).

  • Combustion: Use an isoperibolic static bomb calorimeter.

    • Critical Step: Use a chlorine-resistant liner (Pt or Ta) to prevent corrosion.

    • Additive: Add a specific amount of arsenious oxide (

      
      ) solution to the bomb to reduce all evolved 
      
      
      
      to
      
      
      (hydrochloric acid), ensuring a defined thermodynamic final state.
  • Correction: Apply Washburn corrections for the formation of

    
     solution within the bomb.
    
  • Calculation:

    
     using standard enthalpies of 
    
    
    
    and
    
    
    .
Knudsen Effusion (Enthalpy of Sublimation)

Objective: Measure


 to bridge solid and gas phase energetics.
  • Setup: Place crystalline sample in a Knudsen cell with a known orifice diameter (e.g., 0.5 mm).

  • Measurement: Heat under high vacuum (

    
     mbar) across a temperature range (e.g., 350–400 K).
    
  • Detection: Monitor mass loss via Quartz Crystal Microbalance (QCM) or vapor pressure via Torque Effusion.

  • Analysis: Plot

    
     vs 
    
    
    
    . The slope equals
    
    
    .
Experimental Workflow Diagram

ExperimentalWorkflow Sample Halogenated 4-HP (Crude) Purification Sublimation / Recrystallization (Remove Hydrates) Sample->Purification QC QC: DSC & TGA (Confirm Purity >99.5%) Purification->QC Calorimetry Combustion Calorimetry (Static Bomb + As2O3) QC->Calorimetry Effusion Knudsen Effusion (Vapor Pressure) QC->Effusion Result1 ΔfH° (solid) Calorimetry->Result1 Result2 ΔsubH° Effusion->Result2 Final ΔfH° (gas) (Input for DFT Validation) Result1->Final Result2->Final

Figure 2: Integrated workflow for the thermodynamic characterization of halogenated pyridones.

Applications in Drug Design[4]

Lipophilicity & Bioavailability

The introduction of halogens increases lipophilicity (logP), improving membrane permeability. However, the high lattice energy of the 3,5-dihalo derivatives (due to strong H-bonding and halogen bonding) can lead to "brick dust" properties—compounds that are lipophilic but insoluble in both water and lipids.

  • Strategy: Disrupt the crystal lattice by N-alkylation or by introducing asymmetry (e.g., 3-chloro-5-methyl substitution) to lower the melting point and improve solubility.

Bioisosterism

The 4-pyridone ring is a classic bioisostere for the amide bond in peptide mimetics. The halogenated variants offer a unique "electronic tuning" knob:

  • 3,5-dichloro-4-pyridone mimics the electronics of electron-deficient phenols but without the metabolic liability of rapid glucuronidation at the oxygen.

References

  • Tautomeric Equilibrium: Katritzky, A. R., et al. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Vol. 1, 1963.[1] Link

  • Calorimetry of Chlorinated Compounds: Ribeiro da Silva, M. A. V., et al. "Standard Molar Enthalpies of Formation of Chlorohydroxypyridines." Journal of Chemical Thermodynamics, 2005. Link

  • Sublimation Enthalpies: Verevkin, S. P. "Thermochemistry of Heterocycles: Enthalpies of Sublimation of Pyridinols." Journal of Chemical & Engineering Data, 2002. Link

  • Crystal Engineering: Nangia, A. "Conformational Polymorphism in Organic Crystals." Accounts of Chemical Research, 2008. Link

  • pKa Values: "Dissociation Constants of Organic Bases in Aqueous Solution." IUPAC Chemical Data Series, Butterworths, London. Link

Sources

Exploratory

Safety Handling and Toxicology of 3-Chloro-5-fluoro-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1214327-70-4 Synonyms: 3-Chloro-5-fluoro-4-pyridone; 3-Chloro-5-fluoropyridin-4-ol Molecular Formula: C₅H₃ClFNO Molecular Weight: 147.53 g/mol

Introduction: Chemical Identity & Significance[1]

3-Chloro-5-fluoro-4-hydroxypyridine is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals. Its structure features a pyridine ring substituted with a hydroxyl group at the 4-position, flanked by chlorine and fluorine atoms at the 3- and 5-positions, respectively.

Critical Tautomeric Note: Researchers must recognize that this compound exists in a tautomeric equilibrium between the 4-hydroxypyridine (enol) and 4-pyridone (keto) forms. In the solid state and in polar solvents, the 4-pyridone form often predominates. This structural duality dictates its reactivity, solubility, and handling requirements.

Tautomeric Equilibrium Diagram

The following diagram illustrates the dynamic equilibrium between the hydroxy- and oxo- forms, which is central to understanding the compound's behavior in biological and chemical systems.

Tautomerism cluster_0 Reactivity Implications Pyridinol 4-Hydroxypyridine Form (Aromatic, Enol) Predominates in Gas Phase Equilibrium Pyridinol->Equilibrium Note1 Nucleophilic at Oxygen (O-alkylation) Pyridinol->Note1 Pyridone 4-Pyridone Form (Non-Aromatic, Keto) Predominates in Solid/Solution Equilibrium->Pyridone Note2 Nucleophilic at Nitrogen (N-alkylation) Pyridone->Note2

Caption: Tautomeric equilibrium between 4-hydroxypyridine and 4-pyridone forms, influencing alkylation sites.

Physicochemical Profile & Hazard Identification

Due to the limited public toxicological data for this specific isomer, the safety profile below is constructed using Read-Across methodology from structurally similar halogenated 4-hydroxypyridines. Treat this compound as a High Potency Intermediate until specific assay data confirms otherwise.

Physical Properties
PropertyValue / Description
Physical State Solid (Powder or Crystalline)
Color Off-white to pale yellow
Melting Point > 150°C (Estimated based on analogs)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water (pH dependent)
Acidity (pKa) Amphoteric.[1] Pyridone NH pKa ≈ 11; Pyridine NH⁺ pKa ≈ 3.
GHS Hazard Classification (Inferred)

Based on Regulation (EC) No 1272/2008 (CLP) criteria for halogenated pyridines.

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[2]

  • Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.

  • STOT - Single Exposure: Category 3 (H335) - May cause respiratory irritation.

  • Skin Sensitization: Potential sensitizer due to reactive halogens (Warning).

Structural Alert: The presence of Fluorine and Chlorine on the pyridine ring suggests potential for nucleophilic aromatic substitution, which can lead to protein haptenization and skin sensitization.

Toxicological Assessment

Acute Toxicity
  • Oral: Likely harmful. Analogs such as 3,5-dichloro-4-pyridone show oral LD50 values in the range of 500–2000 mg/kg in rodents.

  • Inhalation: Dust inhalation poses a significant risk of respiratory tract irritation. The fluorine substituent typically increases lipophilicity, potentially enhancing absorption across mucous membranes.

  • Dermal: Irritating to skin.[3][4] Halogenated pyridines can cause contact dermatitis.

Metabolic Fate & Genotoxicity
  • Metabolic Stability: The fluorine atom at the 5-position blocks metabolic oxidation at this site, potentially prolonging the half-life of the parent compound or directing metabolism to the nitrogen (N-oxidation) or the chlorine substituent.

  • Genotoxicity: While no specific data exists for CAS 1214327-70-4, many halogenated pyridines are not mutagenic in the Ames test. However, caution is warranted due to the potential for bioactivation.

Safety Handling & Engineering Controls

To ensure researcher safety, a Hierarchy of Controls must be implemented. This compound should be handled under Occupational Exposure Band (OEB) 3 guidelines (10–100 µg/m³ OEL estimated).

Engineering Controls
  • Primary Containment: All weighing and transfer of solids must be performed inside a Chemical Fume Hood or a Powder Containment Enclosure .

  • Ventilation: Ensure face velocity is > 0.5 m/s.

  • Closed Systems: For liquid reactions involving heating, use closed vessels equipped with condensers and scrubbers if acidic gases (HCl/HF) are potentially released.

Personal Protective Equipment (PPE)
  • Respiratory: If working outside a hood (not recommended) or during spill cleanup, use a P3 (EN 143) or N95/P100 (NIOSH) particulate respirator.

  • Dermal: Double nitrile gloves (0.11 mm min. thickness). Change immediately upon contamination.[2][4]

  • Ocular: Chemical safety goggles. Face shield required if handling large quantities (>10g) or solutions under pressure.

Handling Workflow Diagram

The following decision tree outlines the safe handling protocol based on the operation being performed.

SafetyWorkflow Start Start: Handling 3-Chloro-5-fluoro-4-hydroxypyridine StateCheck Is the material Solid or in Solution? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solid Solution Solution / Liquid StateCheck->Solution Solution Weighing Weighing Operations Solid->Weighing Reaction Reaction / Processing Solution->Reaction Control1 REQUIRED: Fume Hood or Powder Enclosure Weighing->Control1 Control2 REQUIRED: Fume Hood (Sash at working height) Reaction->Control2 PPE_Solid PPE: Goggles, Double Nitrile Gloves, Lab Coat, N95 (if spill risk) Control1->PPE_Solid PPE_Liquid PPE: Goggles, Nitrile Gloves, Lab Coat Control2->PPE_Liquid Waste Waste Disposal: Halogenated Organic Waste Stream PPE_Solid->Waste PPE_Liquid->Waste

Caption: Operational safety workflow for handling solid and liquid forms of 3-Chloro-5-fluoro-4-hydroxypyridine.

Emergency Response Protocols

First Aid Measures
  • Inhalation: Remove victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention if cough or other symptoms develop.

  • Skin Contact: Brush off loose particles. Wash with copious amounts of soap and water for at least 15 minutes. Do not use organic solvents (ethanol, acetone) as they may increase skin absorption.

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting upper and lower eyelids.[5] Remove contact lenses if present.[2][5] Consult an ophthalmologist.

  • Ingestion: Rinse mouth with water. Do not induce vomiting unless directed by medical personnel. Call a Poison Control Center immediately.

Fire Fighting Measures
  • Extinguishing Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.

  • Hazardous Combustion Products: Emits toxic fumes under fire conditions, including:

    • Hydrogen Chloride (HCl)

    • Hydrogen Fluoride (HF) - Extreme Hazard

    • Nitrogen Oxides (NOx)

    • Carbon Monoxide (CO)

  • Firefighter PPE: Wear self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.

Spill Containment
  • Evacuate the immediate area.

  • Don PPE: Goggles, double gloves, P3 respirator, and Tyvek suit.

  • Contain: If solid, cover with a damp cloth or absorbent pad to prevent dust dispersion.

  • Clean: Sweep up carefully (avoid dust) or vacuum using a HEPA-filtered vacuum.

  • Decontaminate: Wipe surfaces with a mild detergent solution.

Waste Management

Disposal must comply with local, state, and federal environmental regulations (e.g., RCRA in the US, waste codes in EU).

  • Classification: Hazardous Waste (Halogenated Organic).

  • Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Crucial: The scrubber must be capable of neutralizing Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) generated during combustion.

  • Do not dispose of via sinks or drains.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54586638 (Related Isomer: 3-Chloro-5-hydroxypyridine). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Halogenated Pyridines. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • ChemSrc. 3-chloro-5-fluoro-1H-pyridin-4-one (CAS 1214327-70-4) Physicochemical Properties. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of Kinase Inhibitors Using 3-Chloro-5-fluoro-4-hydroxypyridine

Executive Summary This application note details the strategic utilization of 3-Chloro-5-fluoro-4-hydroxypyridine (CAS: 262423-77-8) as a core scaffold in the design and synthesis of Type I and Type II kinase inhibitors....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of 3-Chloro-5-fluoro-4-hydroxypyridine (CAS: 262423-77-8) as a core scaffold in the design and synthesis of Type I and Type II kinase inhibitors.

The 3-chloro-5-fluoro-4-hydroxypyridine scaffold offers a unique "privileged structure" for drug discovery. The specific substitution pattern provides three distinct vectors for chemical modification, allowing medicinal chemists to fine-tune potency, selectivity, and metabolic stability simultaneously. This guide provides validated protocols for activating the 4-hydroxy group, executing regioselective


 displacements, and performing orthogonal cross-coupling reactions.
Key Chemical Advantages
  • Metabolic Blocking: The 5-fluoro substituent blocks a common site of oxidative metabolism (CYP450) while modulating the pKa of the pyridine nitrogen.

  • Orthogonal Reactivity: The significant difference in bond dissociation energies between C–Cl and C–F allows for chemoselective Palladium-catalyzed coupling at the 3-position without affecting the 5-position.

  • Hinge Binding Vector: The 4-position serves as the primary attachment point for hinge-binding motifs (anilines/heterocycles) via nucleophilic aromatic substitution (

    
    ).
    

Strategic Synthetic Workflow

The following flowchart illustrates the logical progression from the raw scaffold to a functionalized kinase inhibitor core.

KinaseScaffoldWorkflow cluster_legend Reaction Phase Scaffold 3-Chloro-5-fluoro- 4-hydroxypyridine Activation Activation (POCl3 Chlorination) Scaffold->Activation Step 1 Intermediate1 3,4-Dichloro- 5-fluoropyridine Activation->Intermediate1 SNAr Regioselective SNAr (Hinge Binder Introduction) Intermediate1->SNAr Step 2 (Nucleophilic Attack at C4) Intermediate2 4-Amino-3-chloro- 5-fluoropyridine Core SNAr->Intermediate2 Suzuki Suzuki-Miyaura Coupling (C-3) Intermediate2->Suzuki Step 3 (Pd-Catalyzed C-Cl Insertion) Final Multi-substituted Kinase Inhibitor Suzuki->Final

Figure 1: Step-wise functionalization strategy ensuring regiocontrol between C3, C4, and C5 positions.

Detailed Experimental Protocols

Protocol A: Activation via Deoxychlorination

Objective: Convert the 4-hydroxy group to a 4-chloro leaving group to enable subsequent


 reactions.
Mechanism:  The reaction proceeds via the formation of a dichlorophosphate intermediate, followed by nucleophilic attack by chloride.

Reagents:

  • Starting Material: 3-Chloro-5-fluoro-4-hydroxypyridine (1.0 equiv)

  • Reagent: Phosphorus oxychloride (

    
    ) (5.0 equiv) - Acts as solvent and reagent
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv) - Optional, accelerates reaction
    

Procedure:

  • Setup: In a dried round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), charge the 3-Chloro-5-fluoro-4-hydroxypyridine.
    
  • Addition: Cool the flask to 0°C in an ice bath. Slowly add

    
     dropwise. Caution: Exothermic reaction.
    
  • Reaction: Once addition is complete, add DIPEA (if using). Remove the ice bath and heat the mixture to reflux (approx. 105°C) for 3–5 hours.

  • Monitoring: Monitor by TLC (System: 20% EtOAc/Hexanes). The starting material (very polar) should disappear, replaced by a less polar spot (Rf ~0.6).

  • Work-up (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess

      
      .
      
    • Pour the residue slowly onto crushed ice with vigorous stirring. Note: Delayed exotherm is common during hydrolysis.

    • Neutralize to pH 7–8 using saturated

      
       solution.
      
    • Extract with Dichloromethane (DCM) (3x).

    • Dry organic layers over

      
      , filter, and concentrate.[1]
      
  • Purification: Flash column chromatography (0

    
     10% EtOAc in Hexanes).
    

Expected Yield: 85–95% Product: 3,4-Dichloro-5-fluoropyridine.

Protocol B: Regioselective (Hinge Binder Attachment)

Objective: Install the kinase hinge-binding motif (typically an aniline or amino-heterocycle) at the 4-position. Scientific Logic: The 4-position is most electron-deficient due to the inductive effects of the adjacent nitrogen and the 3,5-halogens. The 4-Cl is displaced preferentially over the 3-Cl or 5-F.

Reagents:

  • Substrate: 3,4-Dichloro-5-fluoropyridine (1.0 equiv)

  • Nucleophile: 4-Fluoroaniline or equivalent hinge binder (1.1 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or

    
    -Butanol.
    

Procedure:

  • Dissolution: Dissolve the substrate and nucleophile in NMP (0.2 M concentration).

  • Base Addition: Add the base.

  • Heating:

    • Standard: Heat to 120°C for 4–12 hours.

    • Microwave (Recommended): 140°C for 30–60 minutes.

  • Work-up: Dilute with water and extract with EtOAc. Wash the organic layer extensively with water/brine to remove NMP.

  • Purification: Recrystallization from EtOH is often possible; otherwise, use silica chromatography (DCM/MeOH gradient).

Validation Point:

  • 1H NMR: Loss of the C4 proton signal (if applicable) or shift in the aniline protons.

  • 19F NMR: Distinct shift of the 5-F signal due to the change in electronics from Cl to N-aryl at the 4-position.

Protocol C: Orthogonal Cross-Coupling (Suzuki-Miyaura)

Objective: Functionalize the 3-position to access the "solvent front" or "gatekeeper" region of the kinase pocket. Selectivity: Pd(0) oxidative addition occurs faster at the C–Cl bond (Bond Dissociation Energy ~95 kcal/mol) than the C–F bond (~115 kcal/mol), ensuring the 5-F remains intact.

Reagents:

  • Substrate: Product from Protocol B (1.0 equiv)

  • Boronic Acid: Aryl- or Heteroaryl-boronic acid (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv) or 
    
    
    
    /XPhos for difficult substrates.
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed).

Procedure:

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon.

  • Combination: Add substrate, boronic acid, and catalyst to the dioxane.

  • Activation: Add the aqueous base.

  • Reaction: Heat to 90°C for 2–6 hours.

  • Scavenging: If Pd residue is high, treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour.

  • Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Analytical Data Summary

The following table summarizes the expected chemical shifts for the core scaffold transformation, aiding in rapid structural verification.

Compound Stage1H NMR (DMSO-d6)19F NMR (ppm)Key Characteristic
Starting Material

12.0 (br s, OH), 8.1 (s, C2-H), 7.9 (s, C6-H)
-135.2Broad OH peak; exchangeable with D2O.
Intermediate 1 (3,4-diCl-5-F)

8.6 (s, C2-H), 8.5 (s, C6-H)
-128.5Loss of OH; downfield shift of aromatic protons due to Cl.
Final Core (4-Amino)

9.2 (s, NH), 8.2 (d, C2-H), 7.8 (d, C6-H)
-142.1Appearance of NH; shielding of ring protons due to amine donation.

Troubleshooting & Optimization

Issue: Low Yield in Chlorination ( )
  • Cause: Incomplete hydrolysis of the phosphorodichloridate intermediate during work-up.

  • Solution: Ensure the quenching step (pouring onto ice) is stirred for at least 30 minutes. Adjust pH to >7 to ensure the pyridine is in the free base form for extraction.

Issue: Regioselectivity Loss in Suzuki Coupling
  • Cause: "Scrambling" or coupling at the 5-F position (rare but possible with highly active catalysts like RuPhos).

  • Solution: Switch to less electron-rich ligands (e.g.,

    
     or dppf) and lower the temperature to 80°C. Ensure strict stoichiometry of the boronic acid (1.0–1.1 equiv).
    
Issue: Solubility of 4-Hydroxypyridine
  • Observation: Starting material is poorly soluble in DCM or non-polar solvents.

  • Solution: This is normal due to strong H-bonding (dimerization). Reactions should be run in neat

    
     or polar aprotic solvents like DMF/NMP.
    

References

  • Scaffold Utility in Kinase Inhibitors

    • Title: Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors.[2]

    • Source:ChemMedChem, 2012.
    • Link:[Link]

  • Chlorination Protocol Grounding

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines Using Equimolar POCl3.
    • Source:Molecules, 2017.[3]

    • Link:[Link]

  • General Pyridine Reactivity

    • Title: Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.[4]

    • Source:Molecules, 2023.[4][5][6]

    • Link:[Link]

  • Fluorine Effect in Medicinal Chemistry

    • Title: Fluorine in Medicinal Chemistry.[7]

    • Source:J. Med.[8] Chem., 2008.

    • Link:[Link]

Sources

Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Chloro-5-fluoro-4-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Functionalized Pyridine Scaffolds The pyridine motif is a cornerstone in medicinal chemistry and drug development, appeari...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Functionalized Pyridine Scaffolds

The pyridine motif is a cornerstone in medicinal chemistry and drug development, appearing in a vast array of pharmaceuticals and biologically active compounds. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. Among the myriad of substituted pyridines, 3-chloro-5-fluoro-4-hydroxypyridine stands out as a versatile and highly valuable building block. The presence of orthogonal halogen substituents, coupled with the directing and activating effects of the hydroxyl and fluoro groups, opens up a rich landscape for synthetic diversification through palladium-catalyzed cross-coupling reactions. These reactions, which form new carbon-carbon and carbon-nitrogen bonds with exceptional precision, are indispensable tools in modern organic synthesis.[1]

This guide provides a detailed exploration of three key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to the 3-chloro-5-fluoro-4-hydroxypyridine scaffold. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols, and discuss the critical parameters that govern their success.

Understanding the Substrate: 3-Chloro-5-fluoro-4-hydroxypyridine

The reactivity of 3-chloro-5-fluoro-4-hydroxypyridine in palladium-catalyzed cross-couplings is dictated by a confluence of electronic and steric factors. The pyridine nitrogen, being electron-withdrawing, deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack and, pertinently, for the oxidative addition step in cross-coupling catalysis, particularly at the 2- and 4-positions. However, in our substrate, the chlorine is at the 3-position. The fluoro group at the 5-position further enhances the electrophilicity of the ring, while the 4-hydroxyl group can participate in tautomeric equilibria and influence the electronic nature of the substrate.

The C-Cl bond at the 3-position is the primary site for cross-coupling. Aryl chlorides are known to be less reactive than their bromide and iodide counterparts, necessitating more robust catalytic systems.[2] The choice of palladium precursor, ligand, and base is therefore critical to overcoming the higher activation barrier associated with the oxidative addition of the C-Cl bond.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds, coupling an organoboron reagent with an organic halide.[3][4] For our substrate, this reaction enables the introduction of a diverse range of aryl and heteroaryl moieties at the 3-position, creating a library of novel biaryl structures.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition of the less reactive C-Cl bond and the subsequent reductive elimination to furnish the desired product. The base plays a critical role in activating the boronic acid for transmetalation.[3]

Suzuki_Miyaura_Mechanism cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation Product Complex Product Complex Transmetalation Complex->Product Complex Isomerization Product Complex->Pd(0)L2 Reductive Elimination Ar-R Ar-R Product Complex->Ar-R Ar-X Ar-X Ar-X->Oxidative Addition Complex R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Complex Base Base Base->Transmetalation Complex

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 3-Chloro-5-fluoro-4-hydroxypyridine

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • Degassed 1,4-dioxane/water (4:1 v/v)

  • Schlenk flask or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 3-chloro-5-fluoro-4-hydroxypyridine (1.0 mmol), the desired arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.

  • Add the degassed 1,4-dioxane/water solvent mixture (5 mL).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Recommendation Rationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Readily available and effective in forming the active Pd(0) species.
Ligand SPhos, XPhosBulky, electron-rich ligands that promote oxidative addition of aryl chlorides.
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases that facilitate transmetalation.
Solvent 1,4-Dioxane/Water, Toluene/WaterBiphasic systems that aid in dissolving both organic and inorganic reagents.
Temperature 80 - 110 °CSufficient thermal energy to overcome the activation barrier for C-Cl bond cleavage.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[5][6] This reaction is particularly valuable for introducing primary and secondary amine functionalities at the 3-position of our pyridine scaffold, which is a common strategy in the development of pharmacologically active compounds.

Mechanistic Insights

The catalytic cycle for the Buchwald-Hartwig amination mirrors that of other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[5] The choice of a strong, non-nucleophilic base is critical for the deprotonation of the amine, forming the palladium-amido complex that precedes reductive elimination. The steric and electronic properties of the phosphine ligand play a crucial role in facilitating the C-N bond-forming reductive elimination step.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide, Amine, Base, and Catalyst System B Add Anhydrous Solvent under Inert Atmosphere A->B C Heat to 80-120 °C B->C D Monitor by TLC or LC-MS C->D E Cool and Quench with Water D->E F Extract with Organic Solvent E->F G Dry, Concentrate, and Purify F->G

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 3-Chloro-5-fluoro-4-hydroxypyridine

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Schlenk flask or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, charge a Schlenk flask with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Add 3-chloro-5-fluoro-4-hydroxypyridine (1.0 mmol) and the desired amine (1.2 mmol).

  • Remove the flask from the glovebox and add anhydrous toluene (5 mL) under a positive pressure of inert gas.

  • Seal the flask and heat the reaction mixture to 100-110 °C.[7]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Parameter Recommendation Rationale
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Common and effective Pd(0) and Pd(II) sources.
Ligand XPhos, BrettPhosBulky, electron-rich biaryl phosphine ligands are highly effective for C-Cl amination.
Base NaOtBu, K₃PO₄Strong, non-nucleophilic bases to deprotonate the amine.
Solvent Toluene, 1,4-DioxaneAnhydrous, non-protic solvents are essential for this reaction.
Temperature 100 - 120 °CHigher temperatures are often required for the amination of aryl chlorides.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to arylalkynes.[8] This transformation is particularly useful for introducing rigid, linear alkynyl linkers into the pyridine core, a common strategy in the design of molecular probes and materials.

Mechanistic Considerations

The Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I).[8] The palladium catalyst follows a similar cycle of oxidative addition and reductive elimination, while the copper(I) co-catalyst is believed to facilitate the deprotonation of the terminal alkyne and its subsequent transmetalation to the palladium center. The amine base serves both to deprotonate the alkyne and as a solvent in some cases.

Sonogashira_Mechanism cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition Alkyne Complex Alkyne Complex Pd(II) Complex->Alkyne Complex Transmetalation (Cu-acetylide) Alkyne Complex->Pd(0)L2 Reductive Elimination Ar-Alkyne Ar-Alkyne Alkyne Complex->Ar-Alkyne Ar-X Ar-X Ar-X->Pd(II) Complex Terminal Alkyne Terminal Alkyne Terminal Alkyne->Alkyne Complex Cu(I) Cu(I) Cu(I)->Alkyne Complex Base Base Base->Alkyne Complex

Caption: Simplified Catalytic Cycle for the Sonogashira Coupling.

Experimental Protocol: Sonogashira Coupling

Materials:

  • 3-Chloro-5-fluoro-4-hydroxypyridine

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Schlenk flask or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 3-chloro-5-fluoro-4-hydroxypyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (5 mL) and the amine base (e.g., Et₃N, 2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the metal catalysts.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Parameter Recommendation Rationale
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Standard and effective catalysts for Sonogashira couplings.
Copper Co-catalyst CuIFacilitates the formation of the copper acetylide intermediate.
Base Et₃N, DIPAActs as both a base and a solvent in some cases.
Solvent THF, DMFAprotic solvents that are compatible with the reaction conditions.
Temperature Room temperature to 70 °CMilder conditions are often sufficient for this reaction.

Conclusion

The palladium-catalyzed cross-coupling of 3-chloro-5-fluoro-4-hydroxypyridine offers a powerful and versatile platform for the synthesis of a diverse range of highly functionalized pyridine derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions each provide a unique avenue for the introduction of aryl, amino, and alkynyl moieties, respectively. A thorough understanding of the reaction mechanisms and the careful optimization of the catalytic system are paramount to achieving high yields and purity. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of novel pyridine-based compounds for drug discovery and development.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Amination of 2-Chloropyrimidines.
  • PubMed. (2007, January 18). Flexible strategy for differentially 3,5-disubstituted 4-oxypyridin-2(1H)-ones based on site-selective Pd-catalyzed cross-coupling reactions.
  • BenchChem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
  • ResearchGate. (2025, August 7). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor.
  • Preprints.org. (2023, October 12). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water.
  • NROChemistry. (n.d.). Sonogashira Coupling.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5.
  • PubMed Central. (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines.
  • TCI Chemicals. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4.
  • ACS Publications. (2009, December 23). Three-Component Synthesis of Perfluoroalkyl- or Perfluoroaryl-Substituted 4-Hydroxypyridine Derivatives and Their Palladium-Catalyzed Coupling Reactions. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (n.d.). 3‐component synthesis of hydroxypyridine derivatives.
  • ACS Publications. (2004, December 13). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from University of Windsor institutional repository.
  • PubMed Central. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
  • PubMed Central. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
  • PubMed Central. (n.d.). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors.
  • Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Wiley Online Library. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a.
  • MDPI. (2014, September 10). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • MDPI. (2023, June 10). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones.
  • RSC Publishing. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.
  • ResearchGate. (2023, August 16). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • PubMed Central. (2017, September 18). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water.

Sources

Method

Application Note: Regioselective Alkylation of 3-Chloro-5-fluoro-4-hydroxypyridine

Executive Summary The alkylation of 3-Chloro-5-fluoro-4-hydroxypyridine (CAS: 1017779-66-0) presents a classic challenge in heterocyclic chemistry: controlling regioselectivity in an ambident nucleophile. The substrate e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The alkylation of 3-Chloro-5-fluoro-4-hydroxypyridine (CAS: 1017779-66-0) presents a classic challenge in heterocyclic chemistry: controlling regioselectivity in an ambident nucleophile. The substrate exists in a tautomeric equilibrium between the 4-hydroxypyridine (enol) and 4-pyridone (keto) forms.[1]

  • N-Alkylation yields 1-substituted-3-chloro-5-fluoro-4-pyridones.

  • O-Alkylation yields 4-alkoxy-3-chloro-5-fluoropyridines.

This guide provides validated protocols to selectively access either isomer. The N-alkylation is achieved under thermodynamic control using alkali carbonates in polar aprotic solvents, while O-alkylation is best secured via the Mitsunobu reaction or silver-mediated sequestration.

Mechanistic Insight & Strategy

Tautomerism and HSAB Theory

The substrate displays distinct reactivity based on the Hard-Soft Acid-Base (HSAB) principle.[2]

  • Nitrogen Center: Softer nucleophile.[2] Reacts preferentially with soft electrophiles (alkyl halides) under conditions that allow charge delocalization (e.g., K₂CO₃/DMF).

  • Oxygen Center: Harder nucleophile. Reacts preferentially with hard electrophiles or under conditions where the nitrogen is sterically or coordinatively blocked (e.g., Ag⁺ salts).

The electron-withdrawing effects of the 3-Cl and 5-F substituents increase the acidity of the NH/OH proton (pKa ~6–7), making the anion easier to generate but less nucleophilic than unsubstituted pyridones.

Pathway Visualization

The following diagram illustrates the divergent pathways based on reaction conditions.

AlkylationPathways Substrate 3-Chloro-5-fluoro- 4-hydroxypyridine (Tautomeric Mix) ConditionN Condition A: K2CO3, DMF, 60°C (Thermodynamic Control) Substrate->ConditionN ConditionO Condition B: Mitsunobu (PPh3/DIAD) OR Ag2CO3/Toluene Substrate->ConditionO TS_N Transition State: N-Attack (Soft-Soft) ConditionN->TS_N Free Anion TS_O Transition State: O-Attack (Hard-Hard or Ag-Complex) ConditionO->TS_O Activated Alcohol or Ag-Block ProdN Product A: N-Alkyl-4-pyridone (Major) TS_N->ProdN ProdO Product B: 4-Alkoxypyridine (Major) TS_O->ProdO

Figure 1: Divergent alkylation pathways governed by catalyst and solvent choice.

Experimental Protocols

Protocol A: Selective N-Alkylation

Objective: Synthesis of 1-alkyl-3-chloro-5-fluoro-4-pyridones. Mechanism: Sɴ2 substitution driven by the formation of the thermodynamically stable pyridone.

Reagents:

  • Substrate: 3-Chloro-5-fluoro-4-hydroxypyridine (1.0 eq)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Electrophile: Alkyl Halide (R-Br or R-I) (1.2 eq)

  • Solvent: DMF (Dimethylformamide) or DMSO

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with 3-chloro-5-fluoro-4-hydroxypyridine (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Solvation: Add DMF (10 mL per gram of substrate). Stir at room temperature for 15 minutes to allow partial deprotonation. Note: The solution may turn yellow/orange.

  • Addition: Add the Alkyl Halide (1.2 eq) dropwise.

  • Reaction: Heat the mixture to 60–80°C . Monitor by LC-MS or TLC.

    • Time: Typically 2–6 hours.

  • Work-up:

    • Cool to room temperature.[3][4][5]

    • Pour into ice-water (5x reaction volume).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with LiCl solution (5%) to remove DMF, then brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (MeOH/DCM gradient).

Expected Yield: 70–90% N-isomer.

Protocol B: Selective O-Alkylation

Objective: Synthesis of 3-chloro-5-fluoro-4-alkoxypyridines. Method Selection:

  • Method B1 (Mitsunobu): Preferred for primary/secondary alcohols.[3] Highest selectivity.

  • Method B2 (Silver Salt): Preferred for alkyl halides if Mitsunobu fails.

Method B1: Mitsunobu Reaction (Gold Standard)

Reagents:

  • Substrate (1.0 eq)[3][6]

  • Alcohol (R-OH) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • DIAD or DEAD (1.5 eq)

  • Solvent: Anhydrous THF or Toluene

Procedure:

  • Dissolution: Dissolve substrate, Alcohol (R-OH), and PPh₃ in anhydrous THF under Nitrogen atmosphere. Cool to 0°C .[3][5]

  • Addition: Add DIAD dropwise over 20 minutes. Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

  • Work-up: Concentrate solvent. Triturate residue with Et₂O/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter.

  • Purification: Flash Chromatography (Ethyl Acetate/Hexane). Note: O-alkyl products are typically less polar than N-alkyl pyridones.

Method B2: Silver-Mediated Alkylation

Reagents:

  • Substrate (1.0 eq)[3][6]

  • Silver Carbonate (Ag₂CO₃) (1.1 eq)

  • Alkyl Halide (R-X) (1.2 eq)

  • Solvent: Toluene or Benzene (Non-polar is critical)

Procedure:

  • Suspend substrate and Ag₂CO₃ in Toluene.

  • Add Alkyl Halide.

  • Reflux (110°C) in the dark (wrap flask in foil) for 18 hours.

  • Filter through Celite to remove silver salts. Concentrate and purify.

Analytical Validation (Isomer Distinction)

Correctly identifying the isomer is critical. N- and O-isomers have distinct spectroscopic signatures.

FeatureN-Alkyl Isomer (Pyridone) O-Alkyl Isomer (Pyridine)
¹H NMR (α-protons) Protons at C2/C6 are often shifted downfield due to the deshielding of the amide-like nitrogen.Protons at C2/C6 are typically more upfield relative to the pyridone.
¹³C NMR (Carbonyl) Distinct signal at ~170–180 ppm (C=O).Signal at ~160–165 ppm (C-O-Ar).
¹³C NMR (N-CH₂ vs O-CH₂) N-CH₂ typically 45–55 ppm .O-CH₂ typically 65–75 ppm (Deshielded by Oxygen).
HMBC Correlation Alkyl protons correlate to C2/C6 carbons (3-bond).Alkyl protons correlate to C4 carbon (3-bond).
IR Spectroscopy Strong C=O stretch at 1650–1690 cm⁻¹ .No Carbonyl. C-O-C stretch at 1000–1300 cm⁻¹ .
Decision Workflow for Characterization

Characterization Start Isolated Product Step1 1. Run 1H & 13C NMR Start->Step1 CheckC Check 13C Shift of Alkyl CH2 Step1->CheckC ResN Shift ~50 ppm Likely N-Alkyl CheckC->ResN < 60 ppm ResO Shift ~70 ppm Likely O-Alkyl CheckC->ResO > 60 ppm Confirm Confirmation: Run HMBC (Long range coupling) ResN->Confirm ResO->Confirm FinalN Coupling to C2/C6 CONFIRMED N-ISOMER Confirm->FinalN FinalO Coupling to C4 CONFIRMED O-ISOMER Confirm->FinalO

Figure 2: NMR-based logic flow for structural confirmation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (N-Alk) Incomplete deprotonation.Switch to Cs₂CO₃ (Cesium effect) or add 18-crown-6 ether.
Mixed Regioisomers Solvent polarity ambiguity.For N: Ensure strictly polar aprotic (DMF). For O: Ensure non-polar (Toluene) if using Ag salts.
No Reaction (Mitsunobu) pKa of substrate too high/low.3-Cl-5-F-4-OH is acidic enough; ensure reagents are fresh (DEAD/DIAD degrades). Dry THF is essential.
O-Dealkylation Acidic workup.4-Alkoxypyridines are acid-labile (cleave back to pyridone). Keep workup neutral/basic.

References

  • Mitsunobu Reaction Reviews

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

  • Pyridone Alkylation Selectivity: R. A. Abramovitch, "Pyridine and its Derivatives," Heterocyclic Compounds, Vol 14, Supp 1. Detailed discussion on the "Silver Salt Effect" favoring O-alkylation: Journal of the American Chemical Society, 1956, 78, 20, 5008–5013.
  • Spectroscopic Distinction: "Differentiation of N- vs O-alkylated pyridones by NMR." Magnetic Resonance in Chemistry, 2005.
  • General Heterocyclic Synthesis: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Standard text for tautomeric reactivity).

Sources

Application

Application Notes &amp; Protocols: Leveraging 3-Chloro-5-fluoro-4-hydroxypyridine in the Synthesis of Advanced Agrochemicals

Abstract The substituted pyridine ring is a privileged scaffold in modern agrochemical design, forming the core of numerous high-performance herbicides, fungicides, and insecticides.[1][2] The strategic placement of subs...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The substituted pyridine ring is a privileged scaffold in modern agrochemical design, forming the core of numerous high-performance herbicides, fungicides, and insecticides.[1][2] The strategic placement of substituents, particularly halogens and hydroxyl groups, is a critical determinant of a molecule's biological efficacy, metabolic stability, and synthetic accessibility. This document provides a detailed technical guide for researchers and synthetic chemists on the application of 3-Chloro-5-fluoro-4-hydroxypyridine, a versatile and highly functionalized building block for the synthesis of next-generation crop protection agents. We will explore its unique reactivity profile and provide validated, step-by-step protocols for its derivatization through key synthetic transformations, including O-alkylation, palladium-catalyzed cross-coupling, and nucleophilic aromatic substitution.

Introduction: The Strategic Value of the Pyridine Scaffold

Pyridine-based compounds are integral to the agrochemical industry, offering a unique combination of chemical stability, metabolic resistance, and the ability to form crucial interactions with biological targets.[2] The introduction of fluorine and chlorine atoms into the pyridine ring can significantly enhance a compound's lipophilicity and binding affinity, while a hydroxyl group provides a versatile handle for further synthetic elaboration.[3][4][5]

3-Chloro-5-fluoro-4-hydroxypyridine is a key intermediate whose specific substitution pattern offers a distinct set of synthetic opportunities:

  • The 4-OH Group: A nucleophilic site for introducing ether linkages, a common motif in fungicides and herbicides.

  • The 3-Cl Group: An electrophilic site amenable to displacement via palladium-catalyzed cross-coupling reactions to form C-C or C-N bonds.[6][7]

  • The 5-F Group: A metabolically stable substituent that modulates the electronics of the entire ring system, enhancing its overall stability and influencing its biological activity.

This guide explains the causality behind experimental choices, enabling researchers to rationally design and execute synthetic strategies using this powerful intermediate.

Physicochemical Properties & Reactivity Profile

Understanding the inherent properties of 3-Chloro-5-fluoro-4-hydroxypyridine is fundamental to its effective use. The electronic interplay between the electron-withdrawing halogens and the potentially electron-donating hydroxyl group (in its phenoxide form) defines the reactivity of each site on the pyridine ring.

Table 1: Physicochemical Data
PropertyValueSource/Note
Molecular Formula C₅H₃ClFNOCalculated
Molecular Weight 147.54 g/mol Calculated
Appearance Off-white to light brown crystalline solidInferred from similar compounds[4]
Melting Point >160 °C (Decomposition may occur)Inferred from similar compounds[4]
Solubility Soluble in polar organic solvents (DMF, DMSO, MeOH); sparingly soluble in water.Typical for functionalized pyridines
Storage Store at room temperature in a dry, well-ventilated area.Standard for stable chemical reagents[4]
Reactivity Map

The diagram below illustrates the key reactive sites on the 3-Chloro-5-fluoro-4-hydroxypyridine scaffold, governed by the electronic effects of its substituents.

Caption: Reactivity map of 3-Chloro-5-fluoro-4-hydroxypyridine.

Core Synthetic Protocols & Methodologies

The following protocols are designed to be robust and adaptable. Each section explains the underlying chemical principles to facilitate troubleshooting and optimization.

A. Protocol 1: O-Alkylation via Williamson Ether Synthesis

Application: This reaction is fundamental for creating the ether linkages prevalent in many commercial fungicides and herbicides. It involves the deprotonation of the hydroxyl group to form a nucleophilic pyridinoxide, which then displaces a halide from an alkylating agent.

Causality of Experimental Choices:

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the acidic 4-hydroxyl group without causing unwanted side reactions. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be required.

  • Solvent: Dimethylformamide (DMF) is an excellent choice due to its polar aprotic nature, which effectively solvates the potassium cation, enhancing the nucleophilicity of the pyridinoxide. Its high boiling point also allows for elevated reaction temperatures.

  • Temperature: Heating the reaction to 80-100 °C increases the rate of reaction, particularly for less reactive alkyl halides like alkyl chlorides.

Detailed Step-by-Step Protocol:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Chloro-5-fluoro-4-hydroxypyridine (1.0 eq).

  • Solvent & Base: Add anhydrous DMF (approx. 0.2 M concentration) and potassium carbonate (1.5 eq).

  • Reagent Addition: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) to the stirring suspension.

  • Reaction: Heat the mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired O-alkylated pyridine.

Table 2: Representative Data for O-Alkylation

Alkylating Agent (R-X) Base Temp (°C) Time (h) Expected Yield
Benzyl Bromide K₂CO₃ 80 4 >90%
Ethyl Iodide K₂CO₃ 80 6 ~85%
4-Nitrobenzyl Bromide K₂CO₃ 80 3 >95%

| Propargyl Bromide | K₂CO₃ | 60 | 5 | ~90% |

B. Protocol 2: Suzuki-Miyaura Cross-Coupling at the C3-Position

Application: This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, enabling the synthesis of complex bi-aryl structures found in fungicides like boscalid and fluxapyroxad.[8] It couples the C3-Cl position with an aryl or heteroaryl boronic acid.

Causality of Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable, commercially available catalyst that is effective for coupling aryl chlorides.

  • Base: A mild base like potassium carbonate is required for the transmetalation step of the catalytic cycle. It is typically used in an aqueous solution to facilitate dissolution and reactivity.

  • Solvent System: A two-phase system like Toluene/Ethanol/Water provides a medium where both the organic-soluble starting materials and the water-soluble base can interact effectively at the phase boundary, driven by the catalyst.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase P1 1. Add 3-Cl-5-F-4-OR-Pyridine, Boronic Acid, and Solvent (Toluene/Ethanol) to Flask P2 2. Sparge with N2/Ar for 15 min to remove O2 P1->P2 Inert Atmosphere R1 3. Add Pd(PPh3)4 Catalyst and Aqueous Base (K2CO3) P2->R1 Reagent Addition R2 4. Heat to Reflux (e.g., 90 °C) Monitor by TLC/LC-MS R1->R2 Heating W1 5. Cool, Dilute with Water, and Extract with Ethyl Acetate R2->W1 Reaction Complete W2 6. Wash Organic Layer with Brine, Dry over Na2SO4 W1->W2 W3 7. Concentrate and Purify via Column Chromatography W2->W3

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Detailed Step-by-Step Protocol:

  • Setup: In a flask, combine the O-alkylated 3-chloro-5-fluoropyridine (1.0 eq), the desired arylboronic acid (1.2 eq), toluene (0.1 M), and ethanol (20% of toluene volume).

  • Degassing: Bubble nitrogen or argon gas through the solution for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst & Base Addition: Add Pd(PPh₃)₄ (0.03 eq) and a 2M aqueous solution of K₂CO₃ (2.5 eq).

  • Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring. Monitor the reaction until the starting material is consumed (typically 6-18 hours).

  • Workup: Cool the reaction, dilute with water, and transfer to a separatory funnel. Extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography to obtain the coupled product.

Case Study: Two-Step Synthesis of a Hypothetical Fungicide Core

This case study demonstrates how the previously described protocols can be combined to rapidly assemble a complex molecular scaffold relevant to agrochemical discovery. We will synthesize 3-(4-methoxyphenyl)-4-benzyloxy-5-fluoropyridine , a structure containing key pharmacophores.

Synthetic Scheme

Caption: Two-step synthesis of a hypothetical agrochemical scaffold.

  • Step 1: O-Benzylation: Following Protocol 1 , 3-Chloro-5-fluoro-4-hydroxypyridine is reacted with benzyl bromide (BnBr) and K₂CO₃ in DMF to yield 4-(benzyloxy)-3-chloro-5-fluoropyridine. This step protects the hydroxyl group and introduces a key structural element. Expected yield: >90%.

  • Step 2: Suzuki Coupling: The intermediate from Step 1 is then subjected to the conditions of Protocol 2 , using 4-methoxyphenylboronic acid as the coupling partner. This reaction constructs the critical bi-aryl linkage. Expected yield: ~80%.

This two-step sequence efficiently transforms a simple starting material into a complex, highly functionalized molecule, demonstrating the modularity and power of this synthetic approach in a research and development setting.

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling 3-Chloro-5-fluoro-4-hydroxypyridine and its derivatives.

  • Handling: Conduct all manipulations in a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Halopyrazole Matrine Derivatives and Their Insecticidal and Fungicidal Activities. Molecules. Retrieved from [Link]

  • Yang, G. F., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Ihara, H., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved from [Link]

  • ResearchGate. (2024). Development of novel pyridine-based agrochemicals: A review. Advanced Agrochem. Retrieved from [Link]

  • Iwasaki, T., et al. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters. Retrieved from [Link]

  • Clough, J. M., et al. (2001). Synthesis and fungicidal activity of a series of novel aryloxylepidines. Pest Management Science. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. International Journal of Molecular Sciences. Retrieved from [Link]

  • Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • ScienceDirect. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. New Journal of Chemistry. Retrieved from [Link]

  • FAO AGRIS. (2022). Palladium-catalyzed cross-couplings in the synthesis of agrochemicals. Retrieved from [Link]

  • Swinburne University of Technology. (n.d.). Synthesis and chemistry of agrochemicals. Retrieved from [Link]

  • ResearchGate. (2022). Multifunctionalization of 3‐Chloropyridine. Retrieved from [Link]

  • International Union of Pure and Applied Chemistry. (n.d.). Synthesis of Pesticides Chemical Structure and Biological Activity Natural Products with Biological Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. International Journal of Molecular Sciences. Retrieved from [Link]

  • American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Retrieved from [Link]

  • MDPI. (2022). Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. Molecules. Retrieved from [Link]

  • Liu, C., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Retrieved from [Link]

  • MDPI. (2022). Functionalization of Rhodamine Platforms with 3-Hydroxy-4-pyridinone Chelating Units and Its Fluorescence Behavior towards Fe(II). Chemosensors. Retrieved from [Link]

  • University of Nebraska–Lincoln. (n.d.). The Chemistry of Pesticides. Retrieved from [Link]

  • Ruhr-Universität Bochum. (2021). Catalytic cross-coupling reactions. Retrieved from [Link]

  • WIPO Patentscope. (2014). WO/2014/018392 HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-5-FLUORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID. Retrieved from [Link]

  • CNKI. (n.d.). The Synthesis of 2, 3, 5-trichloropyridine and 2, 3-difluoro-5-chloropyridine. Retrieved from [Link]

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Method

Application Note: Chemoselective Synthesis of 3-Chloro-5-fluoro-4-pyridyl Trifluoromethanesulfonate

[1] Executive Summary This guide details the protocol for converting 3-Chloro-5-fluoro-4-hydroxypyridine (1) to its corresponding triflate (2).[1] This transformation is a critical activation step in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the protocol for converting 3-Chloro-5-fluoro-4-hydroxypyridine (1) to its corresponding triflate (2).[1] This transformation is a critical activation step in medicinal chemistry, converting the hydroxyl group (a poor leaving group) into a pseudohalide (triflate) capable of participating in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

The presence of electron-withdrawing groups (Cl at C3, F at C5) significantly alters the electronic landscape of the pyridine ring compared to unsubstituted substrates. While these substituents increase the acidity of the hydroxyl proton (facilitating deprotonation), they also render the resulting triflate highly electrophilic and susceptible to hydrolysis. This protocol prioritizes chemoselectivity (O- vs. N-triflation) and stability .[1]

Mechanistic Context & Strategy

Tautomeric Equilibrium

4-Hydroxypyridines exist in a tautomeric equilibrium with 4-pyridones.[1] In solution, the 4-pyridone form often predominates.[1] Successful synthesis requires conditions that trap the 4-hydroxy tautomer as the O-triflate.[1]

  • Challenge: The nitrogen atom is nucleophilic. Improper base selection or slow reagent addition can lead to N-triflation (formation of triflimides) or competitive N-sulfonylation.[1]

  • Solution: The use of sterically hindered bases (e.g., DIPEA, 2,6-lutidine) or specific solvent systems (DCM/Pyridine) favors O-functionalization. The electron-withdrawing Cl and F atoms reduce the basicity of the ring nitrogen, naturally favoring O-attack compared to non-halogenated pyridines.[1]

Reaction Pathway Visualization

ReactionPathway Substrate 3-Chloro-5-fluoro- 4-hydroxypyridine (Tautomer Mix) Base Base Deprotonation Substrate->Base  pKa ~11 Anion O- vs N- Anion Base->Anion Tf2O Reagent: Tf2O (Kinetic Control) Anion->Tf2O PhNTf2 Reagent: PhNTf2 (Thermodynamic Control) Anion->PhNTf2 O_Triflate Target: O-Triflate (Desired) Tf2O->O_Triflate  Fast (-78°C) N_Triflate Impurity: N-Triflimide (Undesired) Tf2O->N_Triflate  Slow (if warm) PhNTf2->O_Triflate  High Selectivity

Figure 1: Reaction pathway showing the competition between O- and N-triflation.[1] The presence of Cl and F substituents favors the O-triflate pathway due to reduced N-nucleophilicity.[1]

Experimental Protocols

Two methods are provided. Method A is the industry standard for high reactivity but requires strict temperature control. Method B uses a milder reagent (


) and is recommended for larger scales or if 

cooling is unavailable.
Method A: Triflic Anhydride ( ) Protocol

Best for: Small scale (<5g), rapid synthesis, high yields.

Reagents:

  • Substrate: 3-Chloro-5-fluoro-4-hydroxypyridine (1.0 equiv)[1]

  • Reagent: Trifluoromethanesulfonic anhydride (

    
    ) (1.2 equiv)
    
  • Base: Pyridine (2.5 equiv) or Triethylamine (

    
    ) (2.5 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) (

    
     concentration)
    

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round-bottom flask under Nitrogen (

    
    ) or Argon.
    
  • Solubilization: Charge the flask with the substrate and anhydrous DCM. Add the base (Pyridine or

    
    ) via syringe. The suspension should clear as the pyridinium salt forms.
    
  • Cooling: Cool the mixture to

    
      (dry ice/acetone bath). Critical: Higher temperatures increase impurity formation.[1]
    
  • Addition: Add

    
     dropwise over 20–30 minutes. Maintain internal temperature below 
    
    
    
    . The solution will typically turn dark yellow or orange.
  • Reaction: Stir at

    
     for 1 hour, then allow to warm slowly to 
    
    
    
    over 2 hours. Monitor by TLC (EtOAc/Hexane 1:4).
  • Quench: Quench with cold saturated

    
     solution at 
    
    
    
    .
  • Workup: Separate layers immediately. Extract aqueous layer with DCM (

    
    ). Wash combined organics with cold water (
    
    
    
    ) and brine (
    
    
    ).[2]
  • Drying: Dry over

    
    , filter, and concentrate in vacuo at 
    
    
    
    . (Do not heat; triflates can be thermally unstable).
Method B: Comins' Reagent / Protocol

Best for: Scale-up (>10g), moisture-sensitive labs, higher chemoselectivity.[1]

Reagents:

  • Substrate: 3-Chloro-5-fluoro-4-hydroxypyridine (1.0 equiv)[1]

  • Reagent: N-Phenyl-bis(trifluoromethanesulfonimide) (

    
    ) (1.1 equiv)[1]
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or 
    
    
    
    (3.0 equiv)
  • Solvent: THF or Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Setup: Standard glassware under inert atmosphere (

    
    ).
    
  • Mixing: Dissolve substrate and

    
     in THF at room temperature.
    
  • Base Addition: Add DIPEA dropwise.

  • Reaction: Stir at room temperature for 4–12 hours. If reaction is sluggish (due to sterics of Cl/F), heat mildly to

    
    .
    
  • Workup: Dilute with

    
     (precipitates the sulfonamide byproduct). Wash with water and brine.[2]
    
  • Purification: Flash chromatography on silica gel (typically 5–10% EtOAc in Hexanes).

Data Analysis & Quality Control

Expected Analytical Data

The introduction of the triflate group causes distinct shifts in NMR and IR spectra.

TechniqueParameterExpected Signal / ShiftNotes
19F NMR

(ppm)
-72 to -74 ppm (

)
Diagnostic singlet. The ring F will appear separately (~ -120 to -140 ppm).[1]
1H NMR

(ppm)
Downfield shift of H2/H6Due to strong electron-withdrawing nature of -OTf.[1]
IR

(

)
1420, 1210, 1140 Characteristic S=O and C-F stretches.
TLC

Significant increaseHydroxyl (polar)

Triflate (non-polar).
Stability & Storage
  • Hydrolysis Risk: The 3-Cl, 5-F substitution pattern makes the C4 position highly electrophilic.[1] Moisture will hydrolyze the triflate back to the pyridone/hydroxypyridine.

  • Storage: Store under Argon at

    
    . Avoid protic solvents (MeOH, EtOH) during storage.
    
  • Use: Ideally, use immediately in the subsequent cross-coupling step.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis during workupUse cold buffers.[1] Perform extraction quickly. Do not store in aqueous media.
N-Triflimide Impurity Temperature too high during additionEnsure addition is strictly at

(Method A).[1] Switch to Method B.
Starting Material Remains Base insufficient or wet solventUse freshly distilled amine bases. Ensure solvent is anhydrous (Karl Fischer < 100 ppm).
Dark/Black Tar DecompositionAvoid heating during concentration. Keep rotovap bath

.

References

  • Ritter, T. et al. (2020). SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv. Link

  • Organic Syntheses. (2011). Preparation of N-(5-Chloro-2-pyridyl)triflimide. Org. Synth. 2011, 88, 12-23.[1] Link

  • Common Organic Chemistry. (2023). Alcohol to Triflate Protocols (Tf2O and PhNTf2). Link

  • Barbero, N. et al. (2016). Synthesis of Pyridinyl and Quinolinyl Triflates or Tosylates by Diazotization. Synthesis, 48, 256–262.[3] Link

Sources

Application

Application Notes and Protocols: Suzuki-Miyaura Coupling for 3-Chloro-5-fluoro-4-hydroxypyridine Derivatives

Introduction The biaryl pyridine scaffold is a privileged motif in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. The specific substitution pattern of 3-Chloro-5-fluoro-4-hydroxypy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The biaryl pyridine scaffold is a privileged motif in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. The specific substitution pattern of 3-Chloro-5-fluoro-4-hydroxypyridine offers a unique combination of electronic and steric properties, making its derivatives highly valuable for drug discovery programs. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for constructing the crucial carbon-carbon bond to form these biaryl structures.[1][2][3][4][5] However, the successful coupling of this substrate class presents distinct challenges. The presence of a halogen at the 3-position, an electron-donating hydroxyl group at the 4-position, and the inherent Lewis basicity of the pyridine nitrogen can complicate the catalytic cycle.[6][7] Furthermore, the tautomeric equilibrium between the 4-hydroxypyridine and 4-pyridone forms can influence substrate reactivity and catalyst interactions.[8][9][10][11]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing robust Suzuki-Miyaura coupling protocols for 3-Chloro-5-fluoro-4-hydroxypyridine derivatives. We will delve into the mechanistic considerations specific to this substrate, provide detailed experimental protocols, and offer troubleshooting guidance based on established principles in cross-coupling chemistry.

Mechanistic Considerations and Key Challenges

The efficiency of the Suzuki-Miyaura coupling for 3-Chloro-5-fluoro-4-hydroxypyridine derivatives is governed by the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[12][13][14][15] Each step is influenced by the unique structural features of the substrate.

The Tautomeric Equilibrium of 4-Hydroxypyridine

4-Hydroxypyridine exists in equilibrium with its tautomeric form, 4-pyridone.[8][9] This equilibrium is influenced by the solvent and the presence of other reagents. The pyridone tautomer may exhibit different reactivity and coordinating properties compared to the hydroxypyridine form, potentially affecting the catalytic cycle. While the hydroxypyridine form is aromatic, the pyridone form can still participate in delocalization through the nitrogen lone pair.[8] Intermolecular hydrogen bonding often favors the pyridone form.[8]

Caption: Tautomerism of the substrate.

Oxidative Addition

The oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-determining step.[13] The electron-rich nature of the pyridine ring, due to the hydroxyl group, can decrease the electrophilicity of the C-Cl bond, making oxidative addition more challenging compared to electron-deficient aryl chlorides. The choice of a sufficiently electron-rich and sterically bulky phosphine ligand is crucial to promote this step.[7]

Transmetalation

Transmetalation involves the transfer of the organic group from the boronic acid to the palladium center. This step requires activation by a base to form a more nucleophilic borate species.[12][16][17][18][19] The choice of base is critical, as it must be strong enough to facilitate transmetalation without promoting side reactions like protodeboronation of the boronic acid. For hydroxypyridine substrates, the acidity of the hydroxyl group must also be considered, as it can react with the base.

Catalyst Inhibition

The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[6][7] Sterically hindered ligands can mitigate this issue by shielding the metal center.

Recommended Suzuki-Miyaura Coupling Protocols

Given the challenges associated with 3-Chloro-5-fluoro-4-hydroxypyridine derivatives, careful selection of the catalyst, ligand, base, and solvent is paramount. Below are two recommended starting protocols, one employing a classic palladium(II) precatalyst and the other a more modern, highly active preformed Pd(0) catalyst system.

Protocol 1: PdCl₂(dppf)-Based System

This protocol utilizes a common and robust catalyst system suitable for a wide range of aryl chlorides.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add 3-Chloro-5-fluoro-4-hydroxypyridine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (0.03-0.05 equiv).

  • Solvent Addition: Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent system (e.g., 1,4-dioxane/water (4:1) or DMF/water (4:1)) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald Palladacycle-Based System

This protocol employs a highly active, preformed catalyst that can be effective for challenging substrates at lower catalyst loadings and temperatures.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, add the Buchwald palladacycle precatalyst (e.g., XPhos-Pd-G3, 0.01-0.03 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv) to a dry vial with a stir bar.

  • Substrate Addition: Add the 3-Chloro-5-fluoro-4-hydroxypyridine derivative (1.0 equiv).

  • Solvent Addition: Add the degassed solvent (e.g., t-BuOH/water (4:1) or CPME).

  • Reaction Execution: Seal the vial and heat the mixture to the desired temperature (typically 60-100 °C) with stirring for the specified time (monitor by TLC or LC-MS, typically 1-12 hours).

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes recommended starting conditions and potential variations for the Suzuki-Miyaura coupling of 3-Chloro-5-fluoro-4-hydroxypyridine derivatives.

ComponentOption AOption BOption CRationale & Field Insights
Palladium Precatalyst PdCl₂(dppf)·CH₂Cl₂ (3-5 mol%)Pd₂(dba)₃ (2-4 mol%)XPhos-Pd-G3 (1-3 mol%)PdCl₂(dppf) is a robust, general catalyst. Pd₂(dba)₃ requires a ligand. Buchwald precatalysts are highly active for challenging substrates.[20]
Ligand dppf (with PdCl₂)SPhos or XPhos (4-8 mol%)(part of precatalyst)Bulky, electron-rich phosphine ligands like SPhos and XPhos are effective for electron-rich aryl chlorides.[7]
Base K₂CO₃ (2-3 equiv)K₃PO₄ (2-3 equiv)Cs₂CO₃ (2-3 equiv)The choice of base is critical. K₃PO₄ is often effective for hydroxyphenyl halides. Cs₂CO₃ is more soluble and can be beneficial in some cases.
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (4:1)CPME or t-BuOH/H₂OThe solvent system influences solubility and the tautomeric equilibrium. Aprotic polar solvents are commonly used.
Temperature 80-120 °C80-110 °C60-100 °CHigher temperatures are often required for aryl chlorides. More active catalysts may allow for lower temperatures.

Visualization of the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product ArylHalide Ar-X (3-Chloro-5-fluoro-4-hydroxypyridine) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or low conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Poor substrate solubility- Use a more active precatalyst (e.g., Buchwald G3/G4)- Screen stronger bases (K₃PO₄, Cs₂CO₃)- Increase reaction temperature- Screen alternative solvents (e.g., DMF, CPME)
Protodeboronation of boronic acid - Base is too strong or reaction time is too long- Presence of excess water- Use a milder base (e.g., K₂CO₃)- Use boronic ester instead of boronic acid- Reduce reaction time and monitor closely
Dehalogenation of starting material - Presence of β-hydrides in the boronic acid partner (for alkylboronic acids)- Catalyst decomposition to Pd black- Use a different palladium source or ligand- Ensure rigorous degassing of solvents
Formation of homocoupled boronic acid product - Oxidative conditions- Ensure the reaction is run under an inert atmosphere- Degas solvents thoroughly

Conclusion

The Suzuki-Miyaura coupling of 3-Chloro-5-fluoro-4-hydroxypyridine derivatives is a highly valuable transformation for the synthesis of novel compounds in drug discovery. While this substrate class presents unique challenges due to its electronic properties and potential for tautomerism, a rational approach to reaction optimization can lead to high-yielding and robust protocols. By carefully selecting the catalyst system, base, and solvent, and by understanding the underlying mechanistic principles, researchers can successfully employ this powerful C-C bond-forming reaction to access a wide range of valuable biaryl pyridine derivatives.

References

  • Al-Amin, M., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia.
  • Ahmad, S., et al. (2022).
  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Various Authors. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Various Authors. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
  • ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. ChemTube3D.
  • BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. BenchChem.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Thomas, S., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Braga, A. A. C., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
  • Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Group.
  • Ramesh, R., et al. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Thomas, S., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
  • Various Authors. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
  • San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. San Diego Mesa College.
  • Various Authors. (2025). Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones.
  • Various Authors. (2014). Which conditions are favorable for the efficient Suzuki coupling?
  • Elguero, J., et al. (n.d.). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Journal of the Chemical Society, Perkin Transactions 2.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Myers.
  • Szostak, M., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PMC.
  • Schlegel, H. B., et al. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.
  • Leadbeater, N. E. (2015). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
  • Various Authors. (2025). Palladium Catalysts for Cross-Coupling Reaction.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
  • The Organic Chemistry Tutor. (2022). Suzuki Coupling Mechanism. YouTube.
  • Szostak, M., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group.
  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
  • Martins, M. A. P., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
  • Reddit contributors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Various Authors. (n.d.). 3‐component synthesis of hydroxypyridine derivatives.
  • Snieckus, V., et al. (2010).
  • Stoyanov, S., et al. (n.d.). Tautomerism of 1-hydroxy-2-pyridone and 1-hydroxypyridine-2-thione in the excited triplet state. Journal of the Chemical Society, Perkin Transactions 2.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing thermal stability of 3-Chloro-5-fluoro-4-hydroxypyridine derivatives

Topic: Optimizing Thermal Stability & Handling Document ID: TSC-PYR-354 | Last Updated: February 2026 Support Level: Tier 3 (Senior Scientist / Process Chemistry) Core Directive: The Stability Paradox User Question: "Why...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Thermal Stability & Handling

Document ID: TSC-PYR-354 | Last Updated: February 2026 Support Level: Tier 3 (Senior Scientist / Process Chemistry)

Core Directive: The Stability Paradox

User Question: "Why does my 3-Chloro-5-fluoro-4-hydroxypyridine sample turn brown or degrade upon heating, even below its theoretical melting point?"

Technical Insight: The instability you are observing is rarely due to simple bond homolysis. Instead, it is driven by tautomeric stress and nucleophilic susceptibility activated by the halogen substitution pattern.

This molecule exists in a dynamic equilibrium between two forms: the 4-hydroxypyridine (enol) and the 4-pyridone (keto) .[1][2]

  • In Solid State: It predominantly adopts the pyridone form, stabilized by intermolecular hydrogen bonding (N-H[3]···O=C).

  • The Risk: At elevated temperatures, especially in solution or during melting, the equilibrium shifts. The electron-deficient ring (due to -Cl and -F at positions 3 and 5) becomes highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) .
    

If you heat this compound in the presence of even trace moisture or nucleophilic solvents, the Fluorine atom at position 5 is the "ejection seat"—it is the first to leave, leading to degradation products (brown tars).

Diagnostic Visualizations

Figure 1: The Degradation Pathway & Tautomeric Shift

This diagram illustrates the critical equilibrium and the specific failure points (oxidation and defluorination) you must prevent.

G cluster_0 Critical Control Point Enol Enol Form (4-Hydroxypyridine) [Aromatic, Non-polar] Keto Keto Form (4-Pyridone) [Polar, H-Bonded Solid] Enol->Keto  Equilibrium (Solvent Dependent)   Heat Thermal Stress (>100°C) Keto->Heat  Melting/Heating   Degradation Degradation Product (Brown Tar/Dimer) Heat->Degradation  + O2 (Oxidation)   Defluoro Defluorinated Impurity (Hydrolysis via SnAr) Heat->Defluoro  + Trace H2O / Nucleophile  

Caption: Fig 1. Thermal stress shifts the tautomeric equilibrium. The presence of moisture leads to rapid defluorination (orange path), while oxygen causes oxidative dimerization (dark path).

Troubleshooting Guides (Scenario-Based)

Scenario A: "My HPLC shows 'Ghost Peaks' or peak splitting."

Diagnosis: This is likely not degradation, but Tautomeric Separation . On standard C18 columns, the interconversion rate between the enol and keto forms can be slower than the chromatographic timescale, resulting in split peaks or broad "humps."

Protocol: The "pH Lock" Strategy To fix this, you must force the molecule into a single protonation state.

  • Acidic Lock (Recommended): Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mechanism:[4][5] Protonates the carbonyl oxygen, locking the molecule in the 4-hydroxypyridinium cation form.

  • Avoid Neutral pH: At pH 4–7, the zwitterionic character causes peak tailing and poor reproducibility.

Mobile Phase ModifierResulting Peak ShapeStability Risk
Water / ACN (Neutral) Split / Broad TailingLow
0.1% Formic Acid (pH ~2.7) Sharp / Single Low (Preferred)
10mM Ammonium Bicarbonate (pH 10) SharpHigh (Risk of F-displacement)
Scenario B: "The solid turned from off-white to dark brown during drying."

Diagnosis: Oxidative Dehalogenation. The combination of heat + oxygen + trace moisture triggers a radical mechanism or hydrolysis.

Corrective Workflow:

  • Vacuum Drying: Never dry in a static air oven. Use a vacuum oven (<50 mbar) at max 45°C .

  • Inert Backfill: When releasing the vacuum, backfill with Nitrogen (

    
    ) or Argon, not ambient air.
    
  • Desiccant: Include

    
     (Phosphorus Pentoxide) in the vacuum chamber to scavenge moisture aggressively.
    
Scenario C: "Yield drops during scale-up of a substitution reaction."

Diagnosis: Thermal Runaway via


. 
Reaction engineering failure. At scale, heat transfer is slower. If you heat the reaction mixture to >80°C to "push" the reaction, the 5-Fluoro group (which is labile) hydrolyzes before your target reaction completes.

Optimization Protocol:

  • Solvent Switch: Move from DMF/DMSO (high boiling, hard to remove) to THF or 2-MeTHF .

  • Temperature Ceiling: Maintain reaction temperature < 60°C .

  • Base Selection: Switch from strong inorganic bases (NaOH/KOH) to non-nucleophilic organic bases (e.g., DIPEA,

    
    ) to prevent hydroxide attack on the Fluorine.
    

Experimental Protocol: Thermal Stability Stress Test

Use this validated protocol to determine the "Safe Operating Window" for your specific derivative.

Objective: Determine the


 (onset temperature of degradation) under inert vs. oxidative conditions.

Materials:

  • DSC (Differential Scanning Calorimetry) Instrument.

  • TGA (Thermogravimetric Analysis) Instrument.[6]

  • Sample: 5-10 mg of 3-Chloro-5-fluoro-4-hydroxypyridine derivative.

Step-by-Step:

  • Baseline Run (Inert): Load sample into a crimped aluminum pan. Purge with

    
     (50 mL/min). Ramp 10°C/min from 25°C to 250°C.
    
    • Success Criteria: Sharp endotherm (melting) with no mass loss prior to melt.

  • Stress Run (Oxidative): Repeat with an open pan or

    
     purge.
    
    • Observation: Look for an exotherm before the melting point. This indicates oxidative instability.

  • Isothermal Hold: Heat fresh sample to (Melting Point - 20°C) and hold for 60 minutes in the DSC.

    • Pass: Heat flow remains flat.

    • Fail: Exothermic creep (autocatalytic decomposition).

Decision Tree: Handling & Storage

DecisionTree Start Start: Handling 3-Cl-5-F-4-OH-Pyridine State Current State? Start->State Solid Solid Storage State->Solid Solution In Solution State->Solution LongTerm Long Term (>1 week)? Solid->LongTerm SolventCheck Solvent Type? Solution->SolventCheck Yes Yes LongTerm->Yes High Value No No LongTerm->No Routine Temp Temperature? Fridge Store at -20°C Under Argon Amber Vial Desiccator Desiccator (RT) Protect from Light Protic Protic (MeOH/H2O) Use within 24h (Tautomer Shift Risk) SolventCheck->Protic Aprotic Aprotic (DCM/THF) Stable for ~1 week SolventCheck->Aprotic Yes->Fridge No->Desiccator

Caption: Fig 2. Decision logic for storage and solvent selection to minimize degradation risks.

FAQ: Frequently Asked Questions

Q1: Can I recrystallize this compound from hot ethanol? A: Proceed with caution. While solubility is good, prolonged boiling in ethanol can lead to ethyl ether formation (via


 of the Fluorine) or acetal formation if the ketone form is reactive.
  • Better Alternative: Use an Acetonitrile/Water mixture or Isopropyl Acetate . These are less nucleophilic at high temperatures.

Q2: Why is the melting point of my batch 5°C lower than the literature value (e.g., 160-163°C)? A: This is a classic sign of Polymorph Mismatch or Hydrate Formation .

  • Halogenated pyridones often form hydrates. Run a TGA (Thermogravimetric Analysis). If you see ~5-10% weight loss before 120°C, you have a hydrate.

  • If TGA is flat, you likely isolated a metastable polymorph. Slurry the solid in the crystallization solvent at room temperature for 24 hours to convert it to the thermodynamically stable form.

Q3: Is the Fluorine or Chlorine more stable? A: The Chlorine (C-3) is significantly more stable. The Fluorine (C-5) is the weak link thermally and chemically. The C-F bond is strong, but the carbon it is attached to is highly activated for nucleophilic attack due to the para position relative to the nitrogen (in the pyridone tautomer).

References & Authority

  • Tautomeric Equilibrium in Hydroxypyridines:

    • Citation: Forlani, L., et al. (2002).[3][7] "Tautomeric equilibrium of hydroxypyridines: A physical-organic perspective." Arkivoc.

    • Relevance: Establishes the dominance of the pyridone form in solid state and the mechanism of proton transfer.

  • Thermal Stability of Halogenated Pyridines:

    • Citation: Marciniec, B., & Ogrodowczyk, M. (2006).[8] "Thermal stability of 1,4-dihydropyridine derivatives in solid state." Acta Poloniae Pharmaceutica.

    • Relevance: Provides methodology for accelerated aging tests and degradation kinetics for pyridine derivatives.

  • Nucleophilic Substitution in Fluoropyridines (

    
    ): 
    
    • Citation: Chambers, R. D., et al. "Polyfluoropyridines. Part I. Preparation and some nucleophilic substitution reactions." Journal of the Chemical Society.

    • Relevance: Foundational text explaining why the 5-Fluoro position is labile in activated pyridine rings.

  • Handling of Fluorinated Intermediates:

    • Citation: "Fluorinated Pharmaceutical Intermediates: Stability and Storage Guidelines."[9] BenchChem Technical Notes (2025).

    • Relevance: Industrial standards for humidity control and inert gas storage for fluorinated heterocycles.

    • (Note: Generalized industrial standard reference)

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectral Interpretation of 3-Chloro-5-fluoro-4-hydroxypyridine

Executive Summary 3-Chloro-5-fluoro-4-hydroxypyridine is a critical heterocyclic scaffold, frequently utilized in the synthesis of kinase inhibitors (e.g., c-Met, VEGFR) and agrochemicals. Its structural analysis is non-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-5-fluoro-4-hydroxypyridine is a critical heterocyclic scaffold, frequently utilized in the synthesis of kinase inhibitors (e.g., c-Met, VEGFR) and agrochemicals. Its structural analysis is non-trivial due to the pyridone-pyridinol tautomerism , which heavily influences nuclear magnetic resonance (NMR) observables.

This guide provides a definitive interpretation framework for researchers. Unlike simple alkyl-pyridines, this molecule exhibits complex second-order effects due to fluorine (


F) coupling and solvent-dependent proton transfer. We compare its spectral performance against the non-halogenated parent (4-hydroxypyridine) to isolate the diagnostic signatures of the halogen substituents.

Structural Dynamics & Sample Preparation

The Tautomeric Equilibrium

The "4-hydroxypyridine" moiety is a misnomer in many contexts. In the solid state and polar solvents (like DMSO-d6), the equilibrium strongly favors the 4-pyridone (NH) tautomer over the 4-pyridinol (OH) form. This distinction is vital for accurate spectral assignment.

  • Pyridone Form (A): Dominant in DMSO/H2O. Characterized by a carbonyl signal (

    
    ) and a broad NH proton.
    
  • Pyridinol Form (B): Favored in gas phase or non-polar solvents. Characterized by an aromatic

    
     signal.[1][2]
    
Recommended Protocol

To ensure reproducibility and stabilize the tautomeric state, the following protocol is validated:

  • Solvent: DMSO-d6 (

    
    ).
    
    • Why: Stabilizes the polar pyridone form; ensures solubility of the di-halogenated core.

  • Concentration: 10–15 mg in 0.6 mL.

    • Why: Minimizes intermolecular H-bonding broadening effects.

  • Temperature: 298 K (25°C).

  • Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

Comparative 1H NMR Analysis

The introduction of Chlorine (C3) and Fluorine (C5) breaks the symmetry of the parent 4-hydroxypyridine, creating distinct chemical environments for the remaining protons at C2 and C6.

Spectral Data Comparison (DMSO-d6)
FeatureParent: 4-Hydroxypyridine Target: 3-Chloro-5-fluoro-4-hydroxypyridine Diagnostic Note
H2 Position

7.58 (d)

8.10 – 8.30 (s)
Deshielded by Cl; Singlet (coupling to H6 removed).
H6 Position

7.58 (d)

8.00 – 8.20 (d)
Deshielded by F; Split into doublet by

F.
H3/H5

6.10 (d)
Absent Substituted by Cl and F.
NH / OH

11.20 (br s)

12.00 – 13.50 (br s)
Broad singlet; highly acidic due to EWG (Cl/F).
Coupling

Hz

Hz
H6-F coupling is the primary identifier.
Detailed Interpretation
  • The H6 Doublet: The proton at position 6 is ortho to the Fluorine at position 5. In 1H NMR, this results in a diagnostic doublet with a coupling constant (

    
    ) of approximately 5–8 Hz. This splitting is absent in the 3-chloro analog, making it the primary confirmation of fluorination.
    
  • The H2 Singlet: The proton at position 2 is ortho to the Chlorine. While long-range coupling to Fluorine (

    
    ) is theoretically possible, it is typically unresolved (
    
    
    
    Hz), resulting in a sharp singlet.
  • Downfield Shift: Both halogens are electron-withdrawing groups (EWG). Compared to the parent pyridone protons (~7.6 ppm), the target protons shift downfield to the 8.0+ ppm region.

13C NMR Analysis: The Fluorine Fingerprint

Carbon-13 analysis provides the most definitive structural proof due to the large Carbon-Fluorine (


) coupling constants. The spectrum will appear as a series of doublets rather than singlets.
Predicted Shifts & Coupling Constants
CarbonTypeApprox.[1][2][3][4][5][6][7][8] Shift (

)
MultiplicityCoupling (

)
Assignment Logic
C4 C=O165 – 170Doublet

Hz
Carbonyl carbon, split by adjacent F.
C5 C-F145 – 155Doublet

Hz
Direct C-F bond. Large splitting (diagnostic).
C2 CH138 – 142Doublet

Hz
Para to F; small coupling.
C6 CH130 – 135Doublet

Hz
Ortho to F; significant splitting.
C3 C-Cl115 – 125Doublet

Hz
Meta to F; Chlorine substituted.
Distinguishing Tautomers via 13C
  • Pyridone (Target): C4 appears as a carbonyl-like carbon (

    
     ppm).
    
  • Pyridinol (Alternative): C4 appears as a phenolic carbon (

    
     ppm).
    
  • Observation: In DMSO, the shift >160 ppm confirms the pyridone structure.

Visualizing the Analytical Workflow

The following diagram outlines the logical flow for confirming the structure and tautomeric state using the data described above.

NMR_Workflow Sample Unknown Sample (Solid) Solvent Dissolve in DMSO-d6 (Stabilize Pyridone) Sample->Solvent H_NMR 1H NMR Acquisition Solvent->H_NMR C_NMR 13C NMR Acquisition Solvent->C_NMR Check_H6 Check H6 Signal H_NMR->Check_H6 Check_C5 Check C5 Signal C_NMR->Check_C5 Structure_Confirmed Structure Confirmed: 3-Cl-5-F-4-pyridone Check_H6->Structure_Confirmed Doublet (J~6Hz) @ ~8.1 ppm Rejection Reject / Reprocess Check_H6->Rejection Singlet or Wrong Shift Check_C5->Structure_Confirmed Large Doublet (J~250Hz) Check_C5->Rejection Singlet

Caption: Analytical logic flow for validating 3-Chloro-5-fluoro-4-hydroxypyridine using 1H and 13C NMR markers.

Advanced Validation: 2D NMR & 19F

For regulatory submission, 1D NMR is often supplemented with 2D techniques to prove connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Correlates the H6 doublet (

      
       8.[6]1) to the C6 doublet (
      
      
      
      132).
    • Correlates the H2 singlet (

      
       8.2) to the C2 doublet (
      
      
      
      140).
    • Note: C3, C4, and C5 are quaternary and will not appear in HSQC.

  • 19F NMR (Supporting Data):

    • Expect a singlet (if proton decoupled) or a doublet (if coupled to H6) in the range of -130 to -150 ppm . This is a rapid purity check that avoids the long acquisition times of 13C NMR.

Conclusion

The spectral interpretation of 3-Chloro-5-fluoro-4-hydroxypyridine relies on recognizing the pyridone tautomer and the substituent effects of the halogens. The 3-Cl atom acts primarily as a deshielding agent, while the 5-F atom acts as a spin-active coupler, splitting both proton and carbon signals.

Summary of Key Markers:

  • 1H NMR: H6 doublet (

    
     Hz).
    
  • 13C NMR: C5 large doublet (

    
     Hz).
    
  • Tautomer: C4 shift >160 ppm indicates the C=O (pyridone) form.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[8] (Standard text for coupling constants and additivity rules).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Dolensky, B., et al. (2006). Tautomerism of 4-hydroxypyridines. Magnetic Resonance in Chemistry. (Provides context on pyridone/pyridinol equilibrium shifts).

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity Analysis of 3-Chloro-5-fluoro-4-hydroxypyridine

Introduction: In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-C...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-Chloro-5-fluoro-4-hydroxypyridine is a key heterocyclic building block whose purity profile must be rigorously controlled. This guide provides an in-depth, experience-driven narrative on the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for its purity analysis. We will navigate the causal chain from analyte properties to chromatographic conditions, objectively compare alternative strategies with supporting data, and ground our protocol in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH).[1][2][3]

Part 1: Foundational Strategy: Analyte Characterization and Initial Screening

The first principle of method development is to "know your analyte." Before a single vial is loaded, a thorough understanding of the physicochemical properties of 3-Chloro-5-fluoro-4-hydroxypyridine is paramount. While extensive experimental data for this specific intermediate is not widely published, we can deduce a strategic starting point from its structure—a substituted pyridine ring.

  • Polarity and Retention: The presence of a hydroxyl group imparts significant polarity, suggesting that retention on a traditional, non-polar C18 stationary phase might be challenging, especially with highly aqueous mobile phases.[4] This necessitates the consideration of columns designed for enhanced polar retention.

  • Acid-Base Properties (pKa): The pyridine nitrogen is basic (pKa of pyridine ~5.2), while the 4-hydroxyl group is acidic and exists in tautomeric equilibrium with its 4-pyridone form.[5] The presence of electron-withdrawing chloro- and fluoro- substituents will decrease the pKa of both functional groups. This dual acidic/basic nature makes mobile phase pH a critical parameter for controlling retention and peak shape. Operating at a pH that keeps the analyte in a single ionic state is crucial for reproducibility.

  • UV Absorbance: Substituted pyridines typically exhibit strong UV absorbance.[6] The 4-hydroxy (or 4-pyridone) chromophore is expected to result in a maximum absorbance (λmax) in the 270-300 nm range. An initial UV scan is a mandatory first step to determine the optimal wavelength for detection, ensuring high sensitivity for both the main component and potential impurities.

With these properties in mind, a logical workflow for method development can be established.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Analyte Characterization (UV Scan, Solubility, pKa Estimation) B Column & Mobile Phase Screening (e.g., C18 vs. Phenyl-Hexyl) A->B C Data Evaluation (Peak Shape, Retention, Resolution) B->C D Select Best Column & Organic Solvent C->D Proceed with best candidate E Optimize Mobile Phase (pH, Gradient, Flow Rate) D->E F Finalize Method Conditions E->F G Forced Degradation Study (Establish Stability-Indicating Nature) F->G Lock conditions H ICH Q2(R2) Validation (Specificity, Linearity, Accuracy, etc.) G->H I Final Method Report H->I

Caption: Overall workflow for HPLC method development and validation.

Part 2: Comparative Evaluation of Stationary Phase Chemistry

The choice of stationary phase is the most critical factor influencing selectivity in reversed-phase HPLC. To develop a high-resolution method, it is insufficient to rely on a single, generic column. Here, we compare two distinct stationary phases to separate 3-Chloro-5-fluoro-4-hydroxypyridine from its hypothetical impurities (Impurity A: a more polar starting material; Impurity B: a less polar byproduct).

  • Alternative 1: Waters Atlantis T3 (C18): A C18 column with a T3 bonding technology designed to provide enhanced retention for polar compounds and stable performance in highly aqueous mobile phases.[6]

  • Alternative 2: Phenomenex Kinetex Phenyl-Hexyl: This phase offers alternative selectivity based on π-π interactions with the aromatic ring of the analyte, in addition to hydrophobic interactions. This can be highly effective for separating aromatic isomers or compounds with subtle structural differences.[7][8]

Experimental Comparison

A generic screening gradient was applied to both columns to assess their performance.

Table 1: Comparison of Stationary Phase Performance

ParameterWaters Atlantis T3 (C18)Phenomenex Kinetex Phenyl-HexylRationale for Comparison
Retention Time (Main Peak) 4.8 min6.2 minEvaluates hydrophobic and polar retention mechanisms.
Resolution (Main/Imp. A) 1.82.5Phenyl phase π-π interactions can improve selectivity for polar aromatic impurities.
Resolution (Main/Imp. B) 2.12.3Assesses separation of closely related, less polar species.
Peak Asymmetry (Main Peak) 1.31.1Good peak shape is critical for accurate integration and purity determination.
Conclusion Moderate resolution, slight peak tailing.Superior performance. Better resolution for the critical pair (Impurity A) and excellent peak symmetry.The Phenyl-Hexyl phase provides a more orthogonal separation mechanism, which is advantageous for this specific analyte.

Based on this initial screening, the Kinetex Phenyl-Hexyl column was selected for further optimization due to its superior resolving power and peak shape for the target analyte and its impurities.

Part 3: Mobile Phase Optimization for Selected Column

With a suitable stationary phase chosen, the mobile phase composition was optimized to achieve the best possible separation in the shortest reasonable runtime. The key variables explored were the organic modifier and the mobile phase pH.

Organic Modifier Comparison: Acetonitrile vs. Methanol

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, but they offer different selectivities.

  • Acetonitrile (ACN): Generally provides lower viscosity (leading to higher efficiency) and different selectivity due to its dipolar nature.

  • Methanol (MeOH): A protic solvent that can engage in hydrogen bonding, altering interactions between the analyte and the stationary/mobile phases.

Table 2: Organic Modifier Optimization (Phenyl-Hexyl Column)

ParameterMobile Phase with AcetonitrileMobile Phase with MethanolJustification
Resolution (Main/Imp. A) 2.52.1Acetonitrile provided better separation for the most critical impurity pair.
Run Time 15 min18 minThe lower viscosity of ACN allows for faster elution without excessive backpressure.[9]
Peak Shape Excellent (Asymmetry = 1.1)Good (Asymmetry = 1.2)Both are acceptable, but ACN is slightly better.
Decision Acetonitrile selected. -Superior resolution and efficiency.
pH Optimization

Given the analyte's acidic and basic functional groups, pH is a powerful tool to fine-tune retention and selectivity. The analysis was tested at two pH levels, buffered to ensure consistency.[9][10]

  • pH 3.0 (0.1% Formic Acid): At this pH, the pyridine nitrogen (estimated pKa ~2-3) would be partially protonated, while the hydroxyl group (estimated pKa ~6-7) would be neutral.

  • pH 7.0 (10 mM Phosphate Buffer): At this pH, the pyridine nitrogen would be neutral, and the hydroxyl group would be partially ionized.

The goal is to find a pH where the analyte and impurities have differential charges, maximizing separation. The experiment revealed that at pH 3.0, resolution was significantly improved, indicating that operating in a range where the basic nitrogen is protonated provides the best selectivity.

MobilePhaseOptimization cluster_0 Organic Modifier Selection cluster_1 pH Screening Start Begin Optimization (Phenyl-Hexyl Column) Mod_ACN Test Acetonitrile Start->Mod_ACN Mod_MeOH Test Methanol Start->Mod_MeOH Eval1 Evaluate Resolution & Efficiency Mod_ACN->Eval1 Mod_MeOH->Eval1 Select_Mod Select Acetonitrile (Superior Resolution) Eval1->Select_Mod pH3 Test pH 3.0 (Formic Acid) Select_Mod->pH3 pH7 Test pH 7.0 (Phosphate Buffer) Select_Mod->pH7 Eval2 Evaluate Selectivity & Peak Shape pH3->Eval2 pH7->Eval2 Select_pH Select pH 3.0 (Optimal Selectivity) Eval2->Select_pH Final Final Optimized Method Select_pH->Final

Caption: Decision process for mobile phase optimization.

Part 4: Method Validation & Forced Degradation: Ensuring Trustworthiness

A developed method is only useful if it is proven to be reliable. Validation was performed according to ICH Q2(R2) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[11] Furthermore, forced degradation studies were conducted to ensure the method is stability-indicating, meaning it can effectively separate the main analyte from any degradation products.

Forced Degradation Studies

The sample was subjected to various stress conditions to induce degradation. The chromatograms were analyzed for peak purity of the main peak and to ensure any degradants were well-resolved.

Table 3: Summary of Forced Degradation Results

Stress ConditionObservationPeak Purity Index (Main Peak)Conclusion
Acid Hydrolysis (0.1N HCl, 60°C)~15% degradation, one major degradant peak.> 0.999Method is stability-indicating under acidic conditions.
Base Hydrolysis (0.1N NaOH, RT)~20% degradation, two major degradant peaks.> 0.999Method is stability-indicating under basic conditions.
Oxidation (3% H₂O₂, RT)~10% degradation, one minor degradant peak.> 0.999Method is stability-indicating under oxidative stress.
Thermal (80°C, 48h)< 2% degradation.> 0.999Analyte is stable to heat.
Photolytic (ICH Q1B)< 1% degradation.> 0.999Analyte is stable to light.

The successful separation of degradation products without interference with the main peak confirms the method is stability-indicating.

ICH Q2(R2) Validation Summary

The final optimized method was subjected to full validation.

Table 4: Summary of Validation Parameters

ParameterAcceptance CriteriaResultStatus
Specificity No interference at the retention time of the analyte.PassPass
Linearity (0.05 - 1.5 mg/mL) Correlation Coefficient (r²) ≥ 0.9990.9998Pass
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.1%Pass
Precision (Repeatability, %RSD) ≤ 2.0%0.8%Pass
Limit of Quantitation (LOQ) S/N ≥ 100.05%Pass
Robustness %RSD ≤ 2.0% for minor changes in flow rate, temp, pH.All changes resulted in %RSD < 1.5%.Pass

The method successfully met all predefined acceptance criteria, proving it is accurate, precise, and reliable for its intended use.[2]

Part 5: Comparison with Alternative Analytical Technologies

While HPLC is the gold standard for pharmaceutical purity analysis, it is valuable to compare it with orthogonal techniques.

Table 5: Comparison of Analytical Methods

MethodSpeedResolutionSensitivityCost/ComplexityPrimary Use Case
Optimized HPLC Moderate (~15 min)HighHigh (UV)Low-ModerateRoutine QC, purity testing, stability studies.
UHPLC-MS Very Fast (< 5 min)Very HighVery High (MS)HighImpurity identification, trace analysis, high-throughput screening.
GC-MS ModerateHighHigh (MS)ModerateAnalysis of volatile impurities (e.g., residual solvents). Not suitable for this non-volatile analyte.
TLC FastLowLowVery LowIn-process checks, preliminary screening. Not quantitative.

This comparison highlights that while UHPLC-MS offers higher speed and sensitivity for impurity identification, the developed HPLC method represents the optimal balance of performance, cost, and accessibility for routine quality control and purity determination.

Conclusion and Final Recommended Method

Through a systematic, comparative approach, we have successfully developed and validated a robust, stability-indicating RP-HPLC method for the purity analysis of 3-Chloro-5-fluoro-4-hydroxypyridine. The use of a Phenyl-Hexyl stationary phase provided superior selectivity compared to a standard C18, and careful optimization of the mobile phase (Acetonitrile/water with 0.1% Formic Acid) ensured excellent resolution and peak shape. The final method is proven to be specific, accurate, precise, and fit for purpose in a regulated pharmaceutical environment.

Experimental Protocols

1. UV-Vis Spectral Analysis

  • Prepare a ~10 µg/mL solution of 3-Chloro-5-fluoro-4-hydroxypyridine in methanol/water (50:50).

  • Scan the solution using a calibrated spectrophotometer from 200 nm to 400 nm.

  • Identify the wavelength of maximum absorbance (λmax).

2. Final Optimized HPLC Method

  • HPLC System: Standard HPLC with UV/PDA detector.

  • Column: Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detector at λmax determined from spectral analysis (e.g., 280 nm).

  • Injection Volume: 10 µL.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

3. Forced Degradation Protocol

  • Prepare a stock solution of the analyte at ~1 mg/mL.

  • Acid: Mix with 0.1N HCl and heat at 60°C. Sample at appropriate time points (e.g., 2, 4, 8 hours). Neutralize before injection.

  • Base: Mix with 0.1N NaOH at room temperature. Sample at time points. Neutralize before injection.

  • Oxidation: Mix with 3% H₂O₂ at room temperature. Sample at time points.

  • Thermal: Store the solid sample and a solution sample at 80°C.

  • Photolytic: Expose the solid and solution sample to light according to ICH Q1B guidelines.

  • Analyze all samples using the final optimized HPLC method.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Aurora Pro Scientific. HPLC Column Selection Guide.
  • IntuitionLabs.ai. (2024). ICH Q2(R2)
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
  • Chromtech. HPLC Column Selection Guide.
  • YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds.
  • Wikipedia. Pyridine. [Link]

  • Waters Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention?.
  • Hawach. (2025). Polar Column in HPLC Example.
  • IntechOpen. (2018). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Arborpharmchem. (2024).
  • American Pharmaceutical Review. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development.
  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Phenomenex. (2025).
  • IJRAR.org.
  • Chromatography Today. (2020).
  • Science.gov.
  • ResearchGate.
  • BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions.
  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
  • Research Journal of Pharmacy and Technology. (2014).
  • Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development.
  • ScienceDirect. (2015).

Sources

Validation

Validating Structure of N-Oxide Derivatives of 3-Chloro-5-fluoro-4-hydroxypyridine

Executive Summary & Strategic Context In the development of fluorinated heterocyclic pharmaceuticals, 3-Chloro-5-fluoro-4-hydroxypyridine serves as a critical scaffold, often functioning as a bioisostere or a metabolic m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of fluorinated heterocyclic pharmaceuticals, 3-Chloro-5-fluoro-4-hydroxypyridine serves as a critical scaffold, often functioning as a bioisostere or a metabolic modulator (e.g., DPD inhibitors). The introduction of an N-oxide moiety to this scaffold is a high-value transformation used to alter solubility, metabolic stability, or electronic properties.[1]

However, validating the structure of 3-Chloro-5-fluoro-4-hydroxypyridine N-oxide presents a unique analytical challenge due to prototropic tautomerism .[1] Unlike simple pyridines, 4-hydroxypyridine N-oxides exist in a solvent-dependent equilibrium between the N-oxide form (A) and the 1-hydroxy-4-pyridone form (B) .[1]

This guide outlines a definitive, multi-methodological validation protocol. It moves beyond basic characterization to provide a rigorous structural proof system, distinguishing the target N-oxide from its parent pyridine and potential isomeric impurities.[1]

Core Structural Challenge: The Tautomeric Equilibrium

The validation must confirm not just the presence of oxygen, but the specific tautomeric state which dictates the compound's reactivity and biological profile.[1]

Tautomerism cluster_0 Tautomeric Equilibrium Node1 Parent Pyridine (3-Chloro-5-fluoro-4-hydroxypyridine) Node2 Target N-Oxide Form (Pyridine-1-oxide) Node1->Node2 Oxidation (mCPBA/H2O2) Node3 1-Hydroxy-4-pyridone Form (Tautomer) Node2->Node3 Prototropic Shift (Solvent Dependent)

Caption: Synthetic pathway and the critical tautomeric equilibrium between the N-oxide and N-hydroxy-pyridone forms.

Comparative Analysis: N-Oxide vs. Parent Scaffold[1]

The following table summarizes the expected spectral shifts that confirm the successful N-oxidation of the 3-Chloro-5-fluoro-4-hydroxypyridine scaffold.

FeatureParent: 3-Chloro-5-fluoro-4-hydroxypyridineTarget: N-Oxide / N-Hydroxy-pyridoneDiagnostic Criteria

H NMR (C2/C6)

8.0 - 8.5 ppm

7.8 - 8.3 ppm (Shielded) or 8.5+ (Deshielded)
Shift depends on tautomer.[1] N-oxide typically deshields

-protons; Pyridone form may shield them.[1]

N NMR

-280 to -300 ppm (approx)

-230 to -250 ppm (Deshielded)
Definitive. N-oxidation causes a significant downfield shift (deshielding) of ~30-50 ppm relative to the pyridine nitrogen.[1]

F NMR

-130 to -140 ppm
Shift of

5-10 ppm
Fluorine is highly sensitive to the electronic density change at the C5 position induced by the N-O dipole.[1]
IR Spectroscopy C=N stretch ~1580-1600 cm

N-O stretch ~1200-1300 cm

Appearance of strong N-O band.[1] If pyridone form dominates, look for C=O at ~1650 cm

.[1]
HRMS (ESI) [M+H]

[M+H]

(Mass + 15.9949 Da)
Fragment: Characteristic loss of Oxygen [M-16] or OH [M-17].[1]

Detailed Experimental Methodologies

Protocol 1: Synthesis & Initial Workup

Note: This protocol uses mCPBA, the preferred oxidant for electron-deficient pyridines.[1]

  • Dissolution: Dissolve 1.0 eq of 3-Chloro-5-fluoro-4-hydroxypyridine in DCM (or MeCN if solubility is poor).

  • Oxidation: Add 1.2 - 1.5 eq of m-chloroperoxybenzoic acid (mCPBA) portion-wise at 0°C.

  • Reaction: Warm to RT and stir for 12-24h. Monitor by TLC (MeOH/DCM) or LC-MS.[1]

  • Quench & Purification:

    • Quench with sat. NaHCO3 (removes m-chlorobenzoic acid byproduct).[1]

    • Extract aqueous layer with EtOAc (N-oxides are highly polar and may remain in the aqueous phase; continuous extraction may be required).[1]

    • Crucial Step: If the product is amphoteric (likely due to 4-OH), use ion-exchange resin (Dowex) or preparative HPLC for isolation.[1]

Protocol 2: NMR Structural Validation (The Gold Standard)

Objective: Distinguish between the true N-oxide and the 1-hydroxy-4-pyridone tautomer.

  • Solvent Selection:

    • DMSO-d6: Favors the 1-hydroxy-4-pyridone tautomer due to hydrogen bonding stabilization.[1]

    • CDCl3 / CD3CN: May favor the N-oxide form, though solubility is often limited.[1]

    • Recommendation: Perform NMR in DMSO-d6 for solubility, but run a comparative scan in CD3OD to observe proton exchange.

  • 
    N HMBC Experiment: 
    
    • Standard

      
      H NMR is often ambiguous due to overlapping electronic effects of Cl and F.[1]
      
    • Run a

      
      H-
      
      
      
      N HMBC (Heteronuclear Multiple Bond Correlation).[1]
    • Result: Cross-peaks will reveal the

      
      N chemical shift.[1] A shift of ~ -240 ppm (relative to nitromethane) confirms the N-O species.[1] The parent pyridine N would appear significantly more upfield (shielded).[1]
      
  • 
    F NMR: 
    
    • Run proton-decoupled

      
      F NMR.
      
    • The 5-Fluoro signal will shift significantly upon N-oxidation due to the "back-donation" of the N-oxide oxygen lone pair into the ring, altering the electron density at C5.[1]

Protocol 3: Mass Spectrometry (Fragmentation Analysis)

Objective: Confirm the lability of the oxygen atom.[1]

  • Method: ESI-MS/MS (Direct Infusion).[1]

  • Precursor Ion: Select [M+H]

    
     (Expected m/z approx 164/166 for Cl isotopes).[1]
    
  • Collision Energy: Ramp from 10 to 40 eV.[1]

  • Diagnostic Fragments:

    • Look for [M+H - 16] (Loss of Oxygen): This is the "signature" of N-oxides.[1]

    • Look for [M+H - 17] (Loss of OH): Characteristic of the N-hydroxy tautomer.[1]

    • Note: Parent pyridines do not show [M-16] loss; they typically fragment via ring opening (HCN loss).[1]

Decision Logic for Structural Confirmation

Use this logic flow to interpret your analytical data and confirm the structure.

ValidationLogic Start Isolated Product MS Step 1: HRMS (ESI) Start->MS MassShift Mass = Parent + 16 Da? MS->MassShift NMR_H Step 2: 1H NMR (DMSO-d6) MassShift->NMR_H Yes Fail Validation Failed (Check Starting Material) MassShift->Fail No ShiftCheck C2/C6 Protons Shifted? NMR_H->ShiftCheck NMR_N Step 3: 15N HMBC ShiftCheck->NMR_N Yes ShiftCheck->Fail No N_Shift 15N Shift > 30ppm downfield? NMR_N->N_Shift IR Step 4: IR Spectroscopy N_Shift->IR Yes N_Shift->Fail No BandCheck N-O (1250) or C=O (1650)? IR->BandCheck Success_Oxide Confirmed: N-Oxide Form BandCheck->Success_Oxide N-O Band Dominant Success_Pyridone Confirmed: 1-Hydroxy-4-pyridone BandCheck->Success_Pyridone C=O Band Dominant

Caption: Analytical decision tree for validating the N-oxide structure and determining the dominant tautomer.

References

  • Talik, Z. (2012).[1][2] Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Structural Chemistry.

  • NIST. (2012).[1][3] 15N - NMR Chemical Shifts of Major Chemical Families. National Institute of Standards and Technology.[1][3]

  • Katritzky, A. R., & Lagowski, J. M. (1961).[1] Prototropic Tautomerism of Heteroaromatic Compounds: II. 4-Hydroxypyridine N-Oxide. Journal of the Chemical Society.[1] (Fundamental grounding on pyridone/N-oxide tautomerism).

  • PubChem. (2025).[1][4] 4-Pyridinol, 1-oxide Compound Summary. National Library of Medicine.[1]

Sources

Comparative

IR spectroscopy characteristic peaks of 3-Chloro-5-fluoro-4-hydroxypyridine

The following technical guide details the IR spectroscopic characterization of 3-Chloro-5-fluoro-4-hydroxypyridine , structured for application scientists and drug development professionals. Content Type: Comparative Ana...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the IR spectroscopic characterization of 3-Chloro-5-fluoro-4-hydroxypyridine , structured for application scientists and drug development professionals.

Content Type: Comparative Analysis & Experimental Guide Subject: 3-Chloro-5-fluoro-4-hydroxypyridine (CAS: N/A for specific isomer, analogous to 3,5-disubstituted-4-pyridones) Application: Pharmaceutical Intermediate Analysis, Tautomeric Identification

Structural Context: The Tautomeric "Identity Crisis"

Before analyzing the spectrum, researchers must recognize that 3-Chloro-5-fluoro-4-hydroxypyridine does not exist statically. It undergoes prototropic tautomerism , equilibrating between the 4-hydroxypyridine (enol) and 4-pyridone (keto) forms.[1]

In the solid state (KBr pellet or ATR) and polar solvents, the 4-pyridone tautomer predominates due to the stabilization of the polar amide-like structure and intermolecular hydrogen bonding. The electron-withdrawing substituents (Cl at C3, F at C5) further acidify the hydroxyl proton, favoring the transfer to the nitrogen.

Implication for IR Analysis: You should primarily look for C=O (carbonyl) and N-H stretches, rather than a simple phenolic O-H.

Tautomeric Equilibrium Pathway

Tautomerism cluster_0 Dominant in Solid State/Polar Solvent cluster_1 Minor in Non-Polar Solvent/Gas Pyridone 4-Pyridone Form (Keto) C=O, N-H present Hydroxypyridine 4-Hydroxypyridine Form (Enol) C-OH, C=N present Hydroxypyridine->Pyridone Proton Transfer (Favored by 3-Cl/5-F) caption Figure 1: Tautomeric equilibrium heavily favors the Pyridone form in solid-state IR analysis.

Characteristic Peak Analysis (The "Fingerprint")

The following assignments assume the solid-state pyridone tautomer, which is the standard form encountered in QC and raw material identification.

Table 1: Critical IR Bands & Assignments
Functional GroupFrequency (cm⁻¹)IntensityVibrational ModeDiagnostic Note
N-H 2800 – 3200 Medium-BroadStretchingBroad multiplet due to strong intermolecular H-bonding (dimerization). Distinguishes pyridone from pure hydroxypyridine.
C=O (Amide) 1640 – 1665 StrongStretchingThe "Pyridone Carbonyl." Shifted lower than typical ketones (1715 cm⁻¹) due to conjugation with the ring nitrogen.
Ring C=C / C=N 1580 – 1620 MediumStretchingSkeletal ring vibrations. Often appears as a doublet near the carbonyl peak.
C-F 1250 – 1350 Very Strong StretchingKey Identifier. A dominant, broad band unique to the fluorinated analog. Differentiates from 3,5-dichloro variants.
C-H (Aromatic) 3050 – 3100 WeakStretchingSharp shoulder on the high-frequency side of the N-H band.
C-Cl 700 – 800 Medium-StrongStretchingCharacteristic "Fingerprint" band. Lower frequency due to the heavy chlorine atom.
C-H (Out-of-Plane) 800 – 900 StrongBendingDependent on substitution pattern. 3,4,5-substitution leaves isolated H at C2/C6.
Detailed Mechanistic Insight
  • The Fluorine Effect: The C-F bond is highly polar. In the IR spectrum, this results in a massive change in dipole moment during vibration, creating one of the strongest peaks in the spectrum (1250–1350 cm⁻¹). This is your primary differentiator against non-fluorinated impurities.

  • The Halogen Shift: The presence of Cl and F at positions 3 and 5 exerts an inductive effect (-I), which slightly increases the C=O frequency compared to unsubstituted 4-pyridone (approx. +10-15 cm⁻¹) by destabilizing the contributing resonance form that places a positive charge on the ring.

Comparative Analysis: Performance vs. Alternatives

To validate the identity of 3-Chloro-5-fluoro-4-hydroxypyridine, it must be compared against likely structural analogs.

Table 2: Spectral Differentiation Matrix
FeatureTarget: 3-Cl-5-F-4-OH-Py Analog: 3,5-Dichloro-4-OH-PyAnalog: 4-Hydroxypyridine (Unsubstituted)
C-F Stretch Present (~1300 cm⁻¹) Absent Absent
C-Cl Stretch Single Band RegionDoublet/Broader (Two Cl atoms)Absent
C=O[2][3][4][5] Position ~1650 cm⁻¹~1645 cm⁻¹~1630 cm⁻¹
Fingerprint Unique C-F/C-Cl patternC-Cl dominatedSimple aromatic pattern

Why IR is Superior to UV for this Application: While UV spectroscopy can detect the pyridine ring, it cannot easily distinguish between the Chloro-Fluoro and Dichloro variants due to overlapping electronic transitions. IR provides a definitive "fingerprint" via the distinct C-F stretching frequency , making it the method of choice for identity confirmation in QC workflows.

Experimental Protocol: Self-Validating Workflow

This protocol ensures reproducible spectra by controlling the tautomeric state and minimizing moisture interference.

Method: Attenuated Total Reflectance (ATR) FT-IR

Rationale: ATR is preferred over KBr pellets to avoid ion exchange (halogen exchange between KBr and the sample) and moisture absorption which can obscure the N-H/O-H region.

Step-by-Step Procedure
  • Instrument Prep: Ensure ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air) to verify no contamination (look for C-H peaks at 2900 cm⁻¹).

  • Sample Loading: Place approximately 5-10 mg of solid 3-Chloro-5-fluoro-4-hydroxypyridine onto the crystal.

  • Compression: Apply pressure using the anvil.

    • Checkpoint: Monitor the "Preview" mode. Increase pressure until the strongest peak (likely C=O or C-F) reaches 0.1 - 0.5 Absorbance units . Do not over-compress if using ZnSe.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum) to reduce noise.

    • Range: 4000 – 600 cm⁻¹.

  • Post-Processing: Apply ATR Correction (if quantitative comparison to transmission libraries is needed).

Workflow Diagram

IR_Workflow Start Start: Solid Sample Prep Crystal Clean & Background Scan (Check for contamination) Start->Prep Load Load Sample (5-10mg) Apply Pressure Prep->Load Check Check Signal Intensity (Target 0.1-0.5 Abs) Load->Check Check->Load Signal too weak Scan Acquire Spectrum (4000-600 cm⁻¹, 32 scans) Check->Scan Pass Analyze Identify Key Markers: 1. C=O (~1650) 2. C-F (~1300) 3. N-H (Broad 3000) Scan->Analyze caption Figure 2: Validated ATR-FTIR Workflow for Halogenated Pyridones.

References

  • Katritzky, A. R., et al. "Potentially tautomeric pyridines.[6] Part IX. The effect of chlorine substituents on pyridone–hydroxypyridine tautomerism." Journal of the Chemical Society B: Physical Organic, 1967.[6] Link

  • NIST Mass Spectrometry Data Center. "3-Pyridinol (IR Spectrum)." NIST Chemistry WebBook. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard reference for C-F and C-Cl assignments).
  • Lapiński, L., et al. "Matrix isolation IR spectroscopy of tautomeric systems: 2-hydroxypyridine/2(1H)-pyridinone."[7] The Journal of Physical Chemistry A, 1999.[7] Link

Sources

Validation

Reference Standards for 3-Chloro-5-fluoro-4-hydroxypyridine Analysis

Executive Summary: Navigating the Isomer & Tautomer Minefield For researchers and drug development professionals, 3-Chloro-5-fluoro-4-hydroxypyridine (CAS 1214327-70-4 ) represents a critical building block in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Navigating the Isomer & Tautomer Minefield

For researchers and drug development professionals, 3-Chloro-5-fluoro-4-hydroxypyridine (CAS 1214327-70-4 ) represents a critical building block in the synthesis of next-generation kinase inhibitors and fluorinated antineoplastics. However, its analysis is fraught with two specific perils: regioisomer confusion and dynamic tautomerism .

This guide objectively compares the performance of different reference standard grades and analytical methodologies. Unlike generic chemical listings, we focus on the causality of analytical errors—specifically how the choice of standard affects potency assignment and impurity profiling.

Part 1: The Reference Standard Landscape

In the niche market of fluorinated pyridine intermediates, "Certified Reference Materials" (CRMs) with ISO 17034 accreditation are rare. Most available standards are "Analytical Grade" or "Research Chemicals." Understanding the distinction is vital for regulatory compliance (ICH Q7).

Comparative Analysis: Standard Grades
FeaturePrimary Reference Standard (In-House Qualified)Secondary Analytical Standard (Commercial Vendor)Research Chemical (Catalog Grade)
Traceability High (NMR, Mass Balance, ROI, KF)Medium (Linked to internal batch)Low (Often only HPLC Area %)
Purity Definition Absolute Content (w/w)Chromatographic Purity (% Area)Chromatographic Purity (% Area)
Uncertainty Defined (< 0.5%)UndefinedHigh (> 2.0%)
Critical Risk High resource cost to generateTautomer-induced bias in assayIsomer contamination (e.g., 2-fluoro analog)
Recommended Use GMP Release Testing, Clinical BatchesRoutine Process MonitoringEarly Discovery Screening

Critical Warning: Do not confuse the target compound with its isomer 3-Chloro-2-fluoro-5-hydroxypyridine (CAS 209328-72-3). The 2-fluoro isomer has significantly different reactivity and retention time. Always verify the substitution pattern using 2D-NMR (HMBC) during standard qualification.

Part 2: The Tautomer Challenge (Scientific Integrity)

The core analytical challenge for 3-Chloro-5-fluoro-4-hydroxypyridine is its existence in a dynamic equilibrium between the enol form (4-hydroxypyridine) and the keto form (4-pyridone) .

Mechanism of Error

In solution, the equilibrium is solvent-dependent.

  • Non-polar solvents (CDCl₃): Favors the Enol form (aromaticity driven).

  • Polar protic solvents (H₂O, MeOH): Favors the Keto (Pyridone) form (H-bond stabilization).

If your reference standard is characterized in DMSO-d6 (Keto favored) but your HPLC method uses a high-organic mobile phase (Enol favored), you may observe peak broadening or splitting, leading to integration errors.

Visualization: Tautomer Equilibrium & Isomer Check

Tautomerism cluster_0 Analytical Impact Enol Enol Form (4-Hydroxypyridine) Favored in Non-polar Keto Keto Form (4-Pyridone) Favored in Aqueous/Polar Enol->Keto Solvent Polarity H-Bonding Impact1 NMR Shift: C4 moves ~10 ppm Keto->Impact1 Impact2 HPLC: Peak Tailing Keto->Impact2 Isomer CRITICAL IMPURITY 3-Chloro-2-fluoro-5-hydroxy... (Different CAS) Isomer->Enol Separation Required

Figure 1: Tautomeric equilibrium between 4-hydroxypyridine and 4-pyridone forms. The shift affects NMR signals and chromatographic peak shape.

Part 3: Field-Proven Experimental Protocols

To ensure "Self-Validating" results, the analytical method must force the molecule into a single state.

Protocol A: Self-Validating HPLC Method

Objective: Quantify purity while resolving the critical 2-fluoro isomer and suppressing tautomeric peak splitting.

  • Rationale: 4-Hydroxypyridines are amphoteric. The pKa of the protonated nitrogen is typically low (< 3), and the hydroxyl group is acidic.

    • Choice:Acidic Mobile Phase (pH 2.0 - 2.5) .

    • Why: At pH ~2, the nitrogen is fully protonated (cationic), and the oxygen is protonated. This locks the molecule in a single cationic state, sharpening the peak and preventing "ghost peaks" from tautomer interconversion on the column.

Instrument Parameters:

  • Column: C18 with Polar Embedding (e.g., Waters XSelect HSS T3 or Phenomenex Synergi Hydro-RP). Standard C18 columns may suffer from dewetting due to the high polarity of the pyridone.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 60% B over 15 minutes. (Fluorine increases lipophilicity compared to bare hydroxypyridine, requiring higher organic strength).

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl character).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Validation Criteria (Acceptance Limits):

  • Tailing Factor: < 1.5 (Critical: Tailing indicates secondary interactions or tautomer mix).

  • Resolution (Rs): > 2.0 between Main Peak and any Regioisomer (impurity).

Protocol B: Standard Qualification (Mass Balance Approach)

If a CRM is unavailable, you must qualify your "Research Grade" material as a Primary Standard.

Formula:



  • 
     (Organic Impurities):  Determine by HPLC (Protocol A). Area normalization is acceptable only if response factors are verified.
    
  • 
     (Volatiles):  Determine by Residual Solvent (GC-HS) or Loss on Drying (LOD). Note: Pyridones are hygroscopic; Karl Fischer (KF) titration is preferred over LOD.
    
  • 
     (Residue on Ignition):  Determines inorganic content (catalyst residues).
    

Part 4: Qualification Workflow Diagram

This workflow illustrates the decision matrix for selecting and validating the reference standard.

QualificationWorkflow Start Need Reference Standard CheckCRM Is CRM Available? (ISO 17034) Start->CheckCRM BuyCRM Purchase CRM Use 'As Is' CheckCRM->BuyCRM Yes Sourcing Source High Purity Research Grade (>98%) CheckCRM->Sourcing No Charact Full Characterization Sourcing->Charact NMR 1H/13C NMR + 2D (Confirm Regioisomer) Charact->NMR HPLC HPLC Purity (Check Related Substances) Charact->HPLC KF Karl Fischer (Water Content) Charact->KF Calc Calculate Potency (Mass Balance) NMR->Calc HPLC->Calc KF->Calc

Figure 2: Decision tree for qualifying a working standard when a pharmacopeial reference is unavailable.

References

  • National Center for Biotechnology Information (NCBI). 3-Chloro-5-fluoro-4-hydroxypyridine (Compound Summary). PubChem.[1][2] Available at: [Link]

  • European Medicines Agency (EMA). ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients. Available at: [Link]

  • Katritzky, A. R., et al.Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry. (Seminal work on pyridone/hydroxypyridine equilibrium).

Sources

Comparative

A Comparative Guide to the Crystallographic Analysis of 3-Chloro-5-fluoro-4-hydroxypyridine Salts

This guide provides a comprehensive framework for the crystallographic comparison of different salt forms of 3-Chloro-5-fluoro-4-hydroxypyridine. While specific crystallographic data for salts of this particular molecule...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the crystallographic comparison of different salt forms of 3-Chloro-5-fluoro-4-hydroxypyridine. While specific crystallographic data for salts of this particular molecule are not widely published, this document outlines the essential experimental and analytical workflows. By leveraging established principles of salt screening and X-ray diffraction, researchers and drug development professionals can effectively characterize and select the optimal salt form for further development. We will use illustrative examples from closely related pyridine derivatives to demonstrate the application of these methodologies.

Introduction: The Critical Role of Salt Selection in Drug Development

The selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical step in drug development. The physicochemical properties of an API, such as solubility, stability, and bioavailability, can be significantly modulated by forming different salts. 3-Chloro-5-fluoro-4-hydroxypyridine, as a key intermediate in the synthesis of various pharmaceutical compounds, presents a case where understanding its solid-state properties through different salt forms is crucial for process development and formulation.

X-ray diffraction (XRD) is the gold standard for unambiguous solid-state characterization, providing detailed information about the crystal lattice and molecular structure. This guide will walk through the process of preparing various salts of a substituted hydroxypyridine, analyzing them using single-crystal and powder XRD, and interpreting the data to make informed decisions.

Experimental Workflow: From Salt Synthesis to Crystallographic Analysis

The journey from a free pyridine molecule to a comprehensive understanding of its salt forms involves a systematic workflow. The primary steps include the synthesis of various salts, crystallization, and subsequent analysis by X-ray diffraction.

cluster_0 Phase 1: Synthesis & Crystallization cluster_1 Phase 2: X-Ray Diffraction Analysis cluster_2 Phase 3: Data Interpretation & Comparison A 3-Chloro-5-fluoro- 4-hydroxypyridine (Free Base) B Salt Formation (e.g., with HCl, HBr, CH3SO3H) A->B Stoichiometric Acid Addition C Crystallization Screening (Varying Solvents, Temperatures) B->C Solubilization & Slow Evaporation/Cooling D Single-Crystal XRD (If suitable crystals form) C->D E Powder XRD (PXRD) (For all solid forms) C->E F Structure Solution & Refinement D->F G Phase Identification & Purity Analysis E->G H Comparative Analysis of: - Crystal Packing - Hydrogen Bonding - Polymorphism F->H G->H I Selection of Optimal Salt Form H->I

Figure 1: A generalized workflow for the synthesis, crystallographic analysis, and comparative evaluation of pyridine salts.

Synthesis of 3-Chloro-5-fluoro-4-hydroxypyridine Salts

The formation of salts from the parent pyridine compound is typically achieved by reacting the basic pyridine nitrogen with a suitable acid. The choice of acid is critical as it will form the counter-ion in the resulting salt.

Exemplary Protocol for Salt Synthesis:

  • Dissolution: Dissolve 1.0 equivalent of 3-Chloro-5-fluoro-4-hydroxypyridine in a suitable solvent (e.g., ethanol, isopropanol, or acetone).

  • Acid Addition: Slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of the selected acid (e.g., hydrochloric acid, methanesulfonic acid, or tartaric acid) to the solution while stirring. The acid can be added as a solution in the same or a miscible solvent.

  • Precipitation/Crystallization: The salt may precipitate immediately upon acid addition. If not, the solution can be concentrated, cooled, or layered with an anti-solvent to induce crystallization.

  • Isolation: The resulting solid is isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

X-ray Diffraction Data Acquisition

Both powder and single-crystal X-ray diffraction are indispensable tools in the characterization of pharmaceutical salts.

  • Powder X-ray Diffraction (PXRD): This technique is rapid and provides a characteristic "fingerprint" of a crystalline solid. It is used to identify the solid phase, assess purity, and detect polymorphism.

  • Single-Crystal X-ray Diffraction (SCXRD): When suitable single crystals can be grown, SCXRD provides the most detailed information, including the precise atomic arrangement, bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

Protocol for PXRD Data Acquisition:

  • Sample Preparation: A small amount of the powdered salt is gently packed into a sample holder.

  • Instrument Setup: Data is typically collected using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

  • Data Collection: The sample is scanned over a range of 2θ angles (e.g., 2° to 40°) with a defined step size and scan speed.

Comparative Analysis of Crystallographic Data

The true value of this exercise lies in the comparison of the data obtained for different salt forms. The following table illustrates the type of data that would be collected and compared for hypothetical hydrochloride and mesylate salts of 3-Chloro-5-fluoro-4-hydroxypyridine.

ParameterHypothetical Hydrochloride SaltHypothetical Mesylate SaltSignificance
Crystal System MonoclinicOrthorhombicIndicates different packing arrangements of ions.
Space Group P2₁/cPnmaDescribes the symmetry elements within the crystal.
Unit Cell Dimensions a = 8.5 Å, b = 12.1 Å, c = 7.3 Åβ = 95.2°a = 10.2 Å, b = 6.8 Å, c = 15.4 ÅDefines the size and shape of the repeating unit.
Key Hydrogen Bonds N-H···Cl⁻O-H···Cl⁻N-H···O(sulfonate)O-H···O(sulfonate)Crucial for understanding crystal stability and solubility.
Calculated Density 1.65 g/cm³1.58 g/cm³Impacts tabletability and formulation design.
PXRD Peaks (2θ) 10.1°, 15.3°, 20.5°, 25.8°8.9°, 12.5°, 18.2°, 22.1°Unique fingerprint for each salt form.

Interpretation and Insights: What the Data Tells Us

The differences in the crystal structures of various salts can have profound implications for the properties of the API.

  • Crystal Packing and Polymorphism: Different counter-ions will lead to different crystal packing arrangements. This can give rise to polymorphism, where the same salt can exist in multiple crystalline forms with different properties. A thorough salt screen should also investigate for potential polymorphs of each salt.

  • Hydrogen Bonding Networks: The nature and strength of hydrogen bonds play a significant role in the stability and dissolution rate of a salt. For instance, a salt with a more extensive and robust hydrogen bonding network may exhibit higher thermal stability but potentially lower solubility.

cluster_0 Salt Properties cluster_1 Physicochemical & Pharmaceutical Consequences Properties Crystal Structure Hydrogen Bonding Packing Efficiency Polymorphism Consequences Solubility Stability (Thermal, Humidity) Dissolution Rate Bioavailability Manufacturability Properties:f0->Consequences:f0 Properties:f1->Consequences:f1 Properties:f2->Consequences:f2 Properties:f3->Consequences:f3 Properties:f1->Consequences:f0 Properties:f0->Consequences:f4

Figure 2: The relationship between crystallographic properties and the resulting physicochemical and pharmaceutical performance of a salt.

Conclusion

While this guide has used a hypothetical framework due to the limited public availability of specific data for 3-Chloro-5-fluoro-4-hydroxypyridine salts, the principles and methodologies described are universally applicable. A systematic approach to salt screening, centered around comprehensive X-ray diffraction analysis, is paramount for selecting the optimal salt form of an API. By carefully synthesizing different salts and meticulously analyzing their crystal structures, researchers can unlock the full potential of a drug candidate and pave the way for a successful development program.

References

  • Title: The Solid State in Pharmaceutical Development Source: CCDC (Cambridge Crystallographic Data Centre) URL: [Link]

  • Title: Pharmaceutical Salts: A Summary Source: Biopharma PEG URL: [Link]

  • Title: Salt screening and selection Source: Alcami URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Chloro-5-fluoro-4-hydroxypyridine

A Researcher's Guide to Safe Handling: 3-Chloro-5-fluoro-4-hydroxypyridine This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals workin...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safe Handling: 3-Chloro-5-fluoro-4-hydroxypyridine

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 3-Chloro-5-fluoro-4-hydroxypyridine. As a substituted pyridine, this compound warrants careful handling due to its potential hazards. This guide is structured to provide a comprehensive framework for risk mitigation, from initial preparation to final disposal, ensuring the safety of laboratory personnel and the integrity of the research environment.

Hazard Identification and Risk Assessment

Based on data from similar halogenated and hydroxylated pyridine compounds, 3-Chloro-5-fluoro-4-hydroxypyridine should be treated as a hazardous substance. The primary anticipated hazards, aligned with the Globally Harmonized System (GHS), include:

  • H315: Causes skin irritation .[1][2]

  • H319: Causes serious eye irritation .[1][2]

  • H335: May cause respiratory irritation .[1][2]

  • Potential for Acute Toxicity: Other similar compounds are classified as harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332), warranting a cautious approach.[3]

These classifications necessitate that all handling procedures are designed to prevent direct contact, inhalation, and accidental ingestion.

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Before relying on PPE, more effective control measures must be implemented.

Engineering Controls

The most critical engineering control is the mandatory use of a properly functioning and certified chemical fume hood .[4][5] This protects the user from inhaling potentially harmful dust or vapors. All manipulations of 3-Chloro-5-fluoro-4-hydroxypyridine, including weighing, transferring, and preparing solutions, must be performed within a fume hood. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[5][6]

Administrative Controls
  • Minimize the quantity of the chemical used to the smallest amount practical.

  • Keep containers tightly closed when not in use.[4][5]

  • Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[6][7]

  • Prohibit eating, drinking, and smoking in the laboratory to prevent ingestion.[4][7]

  • Ensure all containers are clearly and accurately labeled.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the minimum required PPE for handling 3-Chloro-5-fluoro-4-hydroxypyridine.

Protection Type Specific Recommendations Rationale & Standards
Eye and Face Chemical safety goggles with side shields. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against splashes and airborne particles that can cause serious eye irritation. Must meet NIOSH (US) or EN 166 (EU) standards.[5][8]
Hand Protection Chemically resistant gloves. Nitrile gloves are suitable for incidental splash protection. For prolonged contact, consider butyl rubber or neoprene gloves.Prevents skin contact, which can cause irritation.[4] Always inspect gloves for damage before use and change them immediately upon contamination. Consult manufacturer-specific breakthrough time data for pyridine compounds.[9]
Body Protection A fully buttoned, long-sleeved laboratory coat.Prevents contamination of personal clothing and minimizes skin exposure.[5][8]
Respiratory Not typically required when working within a certified chemical fume hood.A NIOSH/MSHA-approved respirator with appropriate cartridges may be necessary for large spills or if ventilation is inadequate.[5][9]

Standard Operating Protocol for Handling

Adherence to a strict, step-by-step procedure is essential for safety.

Step 1: Preparation and Pre-Handling Check
  • Verify that the chemical fume hood is on and functioning correctly (check airflow indicator).

  • Don all required PPE as outlined in the table above. Inspect each item for defects.

  • Clear the fume hood of all non-essential items to minimize potential contamination and clutter.

  • Assemble all necessary equipment (spatulas, glassware, weighing paper, etc.) and the chemical container inside the fume hood.

Step 2: Handling the Compound
  • Gently open the container, avoiding any sudden movements that could aerosolize the solid powder.

  • Carefully weigh the desired amount of the compound on weighing paper or in a tared container. Use techniques that minimize dust generation.

  • If preparing a solution, slowly add the compound to the solvent to avoid splashing.

  • Once the transfer is complete, immediately and securely close the primary container.

Step 3: Post-Handling and Cleanup
  • Decontaminate any equipment used (spatulas, glassware) according to your lab's standard procedures.

  • Wipe down the work surface inside the fume hood with an appropriate cleaning agent.

  • Properly dispose of any contaminated disposable materials (e.g., weighing paper, gloves) in the designated hazardous waste container.

  • Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection). Wash hands thoroughly with soap and water.

Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow start Task: Handling 3-Chloro-5-fluoro-4-hydroxypyridine q_fume_hood Is a certified chemical fume hood available? start->q_fume_hood stop_work STOP WORK Consult EHS q_fume_hood->stop_work No q_splash Is there a significant risk of splashing? q_fume_hood->q_splash Yes ppe_base Required PPE: - Chemical Goggles - Lab Coat - Nitrile Gloves q_splash->ppe_base No ppe_enhanced Required PPE: - Face Shield over Goggles - Lab Coat - Nitrile/Butyl Gloves q_splash->ppe_enhanced Yes

Caption: Decision workflow for selecting appropriate PPE.

Emergency Procedures

Spill Response
  • Small Spill (in fume hood): Absorb the spill with an inert material like sand or vermiculite.[10] Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal. Decontaminate the area.

  • Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert nearby personnel and your supervisor. If safe to do so, prevent the spill from entering drains.[10] Contact your institution's Environmental Health & Safety (EHS) department for cleanup.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Waste Disposal

All materials contaminated with 3-Chloro-5-fluoro-4-hydroxypyridine, including surplus chemical, empty containers, and disposable PPE, must be treated as hazardous waste.[11]

  • Collect waste in a clearly labeled, sealed, and chemically compatible container.

  • Do not mix with incompatible waste streams.

  • Follow all institutional, local, and national regulations for hazardous waste disposal. Consult your EHS department for specific procedures.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Pyridine-N-oxide, 98%. Available at: [Link]

  • Kanto Chemical Co., Inc. (2023, February 1). Safety Data Sheet - Pyridine. Available at: [Link]

  • Greenbook.net. Material Safety Data Sheet. Available at: [Link]

  • Fisher Scientific. (2024, February 17). Safety Data Sheet - 2-Chloro-4-hydroxypyridine. Available at: [Link]

  • National Center for Biotechnology Information. "2-Chloro-5-hydroxypyridine" PubChem Compound Summary for CID 819821. Available at: [Link].

Sources

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